molecular formula C58H87N15O21S4 B575349 Guanylin(human)

Guanylin(human)

Numéro de catalogue: B575349
Poids moléculaire: 1458.7 g/mol
Clé InChI: XPNQMTAYRNMRRD-RDJGHUJSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Guanylin (human) is a 15-amino acid peptide hormone that acts as an endogenous agonist for the Guanylate Cyclase C (GC-C) receptor . It is structurally homologous to bacterial heat-stable enterotoxins and is primarily secreted by goblet cells in the intestinal epithelium . Upon binding to the GC-C receptor on the apical membrane of target cells, Guanylin stimulates the intracellular production of cyclic guanosine monophosphate (cGMP) . This signaling cascade leads to the phosphorylation and activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), resulting in the secretion of chloride and bicarbonate anions into the lumen . Concurrently, it inhibits sodium absorption via the sodium-hydrogen exchanger (NHE3), promoting a net efflux of electrolytes and water . In research, Guanylin (human) is a critical tool for studying fluid and electrolyte homeostasis along the intestinal-renal axis . Its physiological role in inhibiting sodium absorption and stimulating anion secretion in the gut makes it a key molecule of interest in models of digestion and secretory diarrhea . Beyond the gastrointestinal tract, Guanylin is investigated for its natriuretic and kaliuretic effects in the kidney, suggesting a role in a broader endocrine axis that links salt intake to renal excretion . Furthermore, loss of Guanylin expression has been observed in colorectal cancer, positioning it and its signaling pathway as significant subjects in oncology research for their potential tumor-suppressor properties . Studies also explore its presence and potential functions in other organs, including the pancreas, liver, and brain .

Propriétés

IUPAC Name

(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-19-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-10-[(4-hydroxyphenyl)methyl]-25-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]-4,7,13-trimethyl-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H87N15O21S4/c1-8-25(2)43-56(91)69-36-21-97-98-24-39(58(93)94)65-40(77)19-61-55(90)44(29(6)74)73-54(89)38(68-48(83)27(4)62-46(81)26(3)63-51(86)35(18-31-11-13-32(76)14-12-31)67-47(82)28(5)64-52(36)87)23-96-95-22-37(53(88)66-34(50(85)72-43)15-16-42(79)80)70-57(92)45(30(7)75)71-41(78)20-60-49(84)33-10-9-17-59-33/h11-14,25-30,33-39,43-45,59,74-76H,8-10,15-24H2,1-7H3,(H,60,84)(H,61,90)(H,62,81)(H,63,86)(H,64,87)(H,65,77)(H,66,88)(H,67,82)(H,68,83)(H,69,91)(H,70,92)(H,71,78)(H,72,85)(H,73,89)(H,79,80)(H,93,94)/t25-,26-,27-,28-,29+,30+,33-,34-,35-,36-,37-,38-,39-,43-,44-,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNQMTAYRNMRRD-RDJGHUJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(NC(=O)CNC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)N1)CCC(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C3CCCN3)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C)CC4=CC=C(C=C4)O)C)C)C(C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@@H]3CCCN3)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C)CC4=CC=C(C=C4)O)C)C)[C@@H](C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H87N15O21S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Guanylin-GC-C Axis: A Potential Endocrine Pathway in Satiety and Obesity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The global obesity epidemic necessitates the exploration of novel physiological pathways that regulate energy homeostasis. Emerging evidence points to the guanylin peptide family, specifically guanylin and uroguanylin, and their receptor, guanylate cyclase C (GC-C), as a potential gut-brain axis involved in satiety signaling. This technical guide provides a comprehensive overview of the current understanding of the guanylin system's role in obesity. It details the molecular signaling pathways, summarizes key experimental findings, provides methodological insights from pivotal studies, and presents visual diagrams to elucidate complex interactions. This document is intended to serve as a resource for researchers and professionals in the field of metabolic disease and drug development.

Introduction

Guanylin and uroguanylin are structurally related peptides primarily synthesized in the gastrointestinal tract.[1] Initially characterized for their paracrine roles in regulating intestinal fluid and electrolyte balance, their functions are now understood to extend to systemic metabolic regulation.[2][3] Both peptides are agonists for the transmembrane receptor guanylate cyclase C (GC-C), which, upon activation, catalyzes the conversion of GTP to cyclic GMP (cGMP), a key intracellular second messenger.[4]

Recent research has uncovered a potential endocrine role for this system in the regulation of food intake and body weight. A proposed gut-brain axis suggests that prouroguanylin, the inactive precursor to uroguanylin, is secreted from the intestine into the bloodstream following nutrient ingestion.[5][6][7] This prohormone is then thought to be converted to its active form in the central nervous system, specifically the hypothalamus, where it binds to GC-C receptors to elicit a satiety response.[5][8][9]

Dysregulation of this pathway has been implicated in the pathophysiology of obesity. Studies have shown that mice lacking the GC-C receptor can exhibit hyperphagia, leading to obesity and metabolic syndrome.[7] Furthermore, diet-induced obesity in both animal models and humans has been associated with decreased expression and circulating levels of guanylin peptides, suggesting a potential feed-forward mechanism that perpetuates overeating.[10][11][12]

However, the role of the guanylin-GC-C axis in satiety is not without controversy. Some studies have failed to replicate the anorexigenic effects of centrally administered GC-C agonists.[13][14] This guide will delve into the evidence from both sides, presenting the data and methodologies to allow for a critical appraisal of the therapeutic potential of targeting this pathway.

The Guanylin Signaling Pathway

The canonical signaling pathway for guanylin and uroguanylin involves the activation of the GC-C receptor.

  • Ligand Binding and Receptor Activation: Guanylin and uroguanylin, secreted as prohormones, are proteolytically cleaved to their active forms.[5] These active peptides bind to the extracellular domain of the GC-C receptor, which is predominantly expressed on the apical membrane of intestinal epithelial cells but also found in other tissues, including the brain.[14][15]

  • cGMP Production: Ligand binding induces a conformational change in the GC-C receptor, activating its intracellular guanylate cyclase domain. This enzymatic domain catalyzes the conversion of GTP to cGMP.[16]

  • Downstream Effectors: The rise in intracellular cGMP concentration activates several downstream targets, including cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases (PDEs).[15] In the context of intestinal secretion, this leads to the activation of the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in chloride and bicarbonate secretion.[1] In hypothalamic neurons, cGMP signaling is hypothesized to activate anorexigenic pathways.[7]

Recent evidence also suggests the existence of GC-C independent signaling pathways for guanylin peptides, particularly in the kidney, which may involve G-protein coupled receptors.[15][17]

Signaling Pathway Diagram

Guanylin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pro-Guanylin/Uroguanylin Pro-Guanylin/Uroguanylin Guanylin/Uroguanylin Guanylin/Uroguanylin Pro-Guanylin/Uroguanylin->Guanylin/Uroguanylin Proteolytic Cleavage GC-C_Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Guanylin/Uroguanylin->GC-C_Receptor:ext Binds Guanylate_Cyclase_Domain Guanylate Cyclase Domain cGMP cGMP Guanylate_Cyclase_Domain->cGMP Converts GTP GTP GTP->Guanylate_Cyclase_Domain PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Satiety Signal, Ion Transport) PKG->Cellular_Response Phosphorylates Targets

Caption: Guanylin/Uroguanylin signaling through the GC-C receptor.

Quantitative Data from Key Studies

The following tables summarize quantitative findings from key studies investigating the role of the guanylin-GC-C axis in satiety and obesity.

Table 1: Effects of GC-C System Manipulation on Food Intake and Body Weight in Animal Models

Study (Citation)Animal ModelInterventionKey Quantitative Findings
Valentino et al., 2011[7]Gucy2c-/- miceHigh-calorie dietGucy2c-/- mice exhibited a ~15% increase in daily food intake and a ~25% increase in body weight gain over 10 days compared to wild-type mice.
Valentino et al., 2011[7]Wild-type miceIntravenous injection of a GC-C agonist (10 µg)A single injection suppressed cumulative food intake by ~40% over 4 hours compared to vehicle.
Begg et al., 2014[13]Gucy2c-/- miceStandard and high-fat dietsNo significant difference in body weight, adiposity, or food intake compared to wild-type mice.
Begg et al., 2014[13]RatsIntracerebroventricular (i3vt) infusion of uroguanylin (up to 50 µg)No significant alteration in food intake at 1, 2, 4, or 24 hours post-infusion compared to vehicle.
Folgueira et al., 2016[18]Diet-induced obese miceChronic central infusion of uroguanylin (1 week)Reduced body weight and body fat mass, accompanied by an increase in energy expenditure, with no change in food intake.

Table 2: Regulation of Guanylin Peptides in Obesity

Study (Citation)Population/ModelConditionKey Quantitative Findings
Kim et al., 2016[12]MiceDiet-induced obesitySuppressed intestinal uroguanylin expression and eliminated its postprandial secretion into circulation.
Di Guglielmo et al., 2018[19]Female adolescents with obesityIntestinal tissue analysisDecreased immunohistochemical staining for uroguanylin in intestinal specimens compared to non-obese controls.
Folgueira et al., 2018[10]ChildrenObesityCirculating pro-uroguanylin levels were negatively associated with BMI and fat mass.
Rodríguez et al., 2016[10]Humans with obesityVisceral adipocytesGuanylin and uroguanylin stimulated lipolysis.
Lin et al., 2016[20]MiceDiet-induced obesityLoss of guanylin expression in the colon.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to provide a deeper understanding of the experimental basis for the reported findings.

Generation and Phenotyping of GC-C Knockout Mice
  • Gene Targeting: The Gucy2c gene is disrupted in embryonic stem cells using a targeting vector that replaces a critical exon with a neomycin resistance cassette. Chimeric mice are generated by injecting targeted ES cells into blastocysts, and germline transmission is confirmed.

  • Genotyping: Tail DNA is analyzed by PCR using primers specific for the wild-type and targeted alleles to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) knockout mice.

  • Metabolic Phenotyping:

    • Body Weight and Composition: Body weight is monitored regularly (e.g., weekly). Body composition (fat mass, lean mass) is determined using techniques like dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).

    • Food Intake: Mice are individually housed in metabolic cages that monitor food and water intake continuously.

    • Glucose and Insulin Tolerance Tests: For glucose tolerance tests (GTT), mice are fasted overnight and then administered an intraperitoneal (IP) or oral gavage of glucose. Blood glucose is measured at baseline and at specified intervals post-injection. For insulin tolerance tests (ITT), mice are fasted for a shorter period (e.g., 4-6 hours) and then given an IP injection of insulin, with subsequent blood glucose monitoring.

    • Dietary Challenges: Mice are often challenged with a high-fat or high-calorie diet to unmask metabolic phenotypes that may not be apparent on a standard chow diet.

Central Administration of GC-C Agonists
  • Cannula Implantation: Anesthetized rodents (rats or mice) are placed in a stereotaxic frame. A guide cannula is surgically implanted into a specific brain region, typically the lateral or third ventricle for intracerebroventricular (i3vt) administration, or directly into a hypothalamic nucleus. The cannula is secured to the skull with dental cement.

  • Drug Infusion: After a recovery period, conscious and freely moving animals receive infusions of the GC-C agonist (e.g., uroguanylin, heat-stable enterotoxin) or vehicle through an internal cannula connected to an infusion pump.

  • Behavioral Monitoring: Food and water intake are measured at various time points post-infusion. Other behaviors, such as locomotor activity, may also be monitored.

Measurement of Circulating Guanylin Peptides
  • Sample Collection: Blood samples are collected from subjects (human or animal) at baseline (fasting) and at various time points after a meal or a specific nutrient challenge. Blood is collected into tubes containing protease inhibitors to prevent peptide degradation.

  • ELISA/RIA: Plasma levels of proguanylin or prouroguanylin are quantified using commercially available or custom-developed enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA). These assays utilize specific antibodies that recognize the prohormone forms of the peptides.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vivo In Vivo Models cluster_human_studies Human Studies cluster_in_vitro In Vitro Assays Animal_Models Animal Models (e.g., GC-C KO Mice, Diet-Induced Obese Mice) Metabolic_Phenotyping Metabolic Phenotyping (Food Intake, Body Weight, GTT, ITT) Animal_Models->Metabolic_Phenotyping Central_Administration Central Administration of Agonists (i3vt Cannulation) Central_Administration->Metabolic_Phenotyping Human_Subjects Human Subjects (Lean vs. Obese) Blood_Sampling Blood Sampling (Fasting, Postprandial) Human_Subjects->Blood_Sampling Peptide_Quantification Peptide Quantification (ELISA/RIA for Pro-uroguanylin) Blood_Sampling->Peptide_Quantification Cell_Culture Cell Culture Models (e.g., Hypothalamic Neurons, Intestinal Organoids) Signaling_Assays Signaling Assays (cGMP Measurement) Cell_Culture->Signaling_Assays

Caption: Common experimental workflows for studying the guanylin system.

Discussion and Future Directions

The evidence presented suggests that the guanylin-GC-C signaling axis is a plausible candidate for a physiological regulator of satiety and energy balance. The discovery of a gut-brain endocrine pathway involving uroguanylin is a significant conceptual advance.[5][7] The findings that genetic ablation of the GC-C receptor can lead to an obesity phenotype and that diet-induced obesity is associated with a suppression of the endogenous ligands provide a strong rationale for further investigation.[7][10][12]

However, the conflicting data, particularly the lack of anorexic effect with central agonist administration in some studies, highlight the complexity of appetite regulation and the need for further research.[13][14] Potential reasons for these discrepancies could include differences in experimental protocols, animal models, or the specific agonists used. It is also possible that the role of the guanylin system in energy homeostasis is more nuanced, perhaps involving modulation of energy expenditure in addition to or instead of direct appetite suppression, as suggested by some studies.[18][21]

For drug development professionals, the guanylin-GC-C axis presents a novel target for anti-obesity therapeutics. The development of orally available, stable GC-C agonists is a promising avenue. The existing FDA-approved GC-C agonist, linaclotide, used for gastrointestinal disorders, could potentially be repurposed or modified for metabolic indications.[20] Future research should focus on:

  • Clarifying the Discrepancies: Further studies are needed to resolve the conflicting findings regarding the central effects of GC-C activation on food intake.

  • Human Studies: More extensive research in human populations is required to confirm the preclinical findings and to understand the regulation of the guanylin system in different states of obesity and metabolic health.

  • Pharmacological Development: The design of novel GC-C agonists with optimized pharmacokinetic and pharmacodynamic profiles for the treatment of obesity is a key objective.

  • Beyond Satiety: Investigating the role of the guanylin system in other aspects of metabolic regulation, such as glucose homeostasis, lipid metabolism, and brown adipose tissue activation, will be crucial.[10][15][18]

Logical Relationship Diagram

Logical_Relationship Nutrient_Intake Nutrient Intake Intestinal_Secretion Intestinal Secretion of Prouroguanylin Nutrient_Intake->Intestinal_Secretion Circulating_Prouroguanylin Circulating Prouroguanylin Intestinal_Secretion->Circulating_Prouroguanylin Hypothalamic_Conversion Hypothalamic Conversion to Active Uroguanylin Circulating_Prouroguanylin->Hypothalamic_Conversion Hypothalamic_GC_C_Activation Hypothalamic GC-C Receptor Activation Hypothalamic_Conversion->Hypothalamic_GC_C_Activation Anorexigenic_Signaling Anorexigenic Signaling Hypothalamic_GC_C_Activation->Anorexigenic_Signaling Satiety Satiety Anorexigenic_Signaling->Satiety Reduced_Food_Intake Reduced Food Intake Satiety->Reduced_Food_Intake Reduced_Food_Intake->Nutrient_Intake Negative Feedback Obesity_State Obesity/ High-Calorie Diet Obesity_State->Intestinal_Secretion Suppresses

Caption: Proposed role of the uroguanylin-GC-C axis in satiety.

Conclusion

The guanylin-GC-C signaling pathway represents an exciting and relatively new area in the study of energy homeostasis. While further research is needed to fully elucidate its role and resolve existing controversies, the current body of evidence strongly suggests its involvement in satiety and obesity. For researchers and drug developers, this pathway offers a novel and promising target for the development of next-generation therapies to combat the global health challenge of obesity.

References

Methodological & Application

Quantification of Human Guanylin via Competitive ELISA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanylin, a 15-amino acid peptide hormone, plays a pivotal role in regulating electrolyte and water balance in the intestines and kidneys. Its quantification in biological samples is crucial for understanding its physiological and pathophysiological roles. This document provides a detailed application note and protocol for the quantification of human Guanylin using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This highly sensitive and specific immunoassay is a valuable tool for researchers and professionals in drug development.

Introduction

Guanylin and its analogue, uroguanylin, are endogenous ligands for the guanylate cyclase C (GC-C) receptor. Activation of GC-C leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn modulates ion transport and fluid secretion. Dysregulation of the guanylin system has been implicated in various gastrointestinal and renal disorders. Accurate measurement of guanylin levels in biological fluids such as serum, plasma, and tissue homogenates is therefore essential for advancing research and therapeutic development in these areas. The competitive ELISA provides a robust method for this purpose.

Principle of Competitive ELISA

The competitive ELISA, also known as an inhibition ELISA, is a highly sensitive method for quantifying antigens, particularly small molecules like peptides. The principle relies on the competition between the unlabeled guanylin in the sample and a fixed amount of labeled (e.g., biotinylated or HRP-conjugated) guanylin for a limited number of binding sites on a specific anti-guanylin antibody coated on a microplate. The amount of labeled guanylin bound to the antibody is inversely proportional to the concentration of guanylin in the sample. A substrate is then added, and the resulting colorimetric signal is measured. By comparing the signal from the samples to a standard curve generated with known concentrations of unlabeled guanylin, the concentration of guanylin in the samples can be accurately determined.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of commercially available human Guanylin competitive ELISA kits. Please note that these values are examples and may vary between different manufacturers and specific kit lots.

ParameterTypical Value Range
Assay Type Competitive ELISA
Sample Types Serum, Plasma, Tissue Homogenates, Other Biological Fluids
Reactivity Human
Sensitivity 0.017 ng/mL to 8.78 fmol/mL
Assay Range 0.4 - 6.4 ng/mL or 31.2 - 2000 fmol/mL
Intra-assay Precision (CV%) < 10%
Inter-assay Precision (CV%) < 12%
Assay Time 1.5 - 3 hours

Guanylin Signaling Pathway

Guanylin exerts its physiological effects by binding to and activating the guanylate cyclase C (GC-C) receptor, which is predominantly expressed on the apical membrane of intestinal epithelial cells and in other tissues like the kidney and pancreas. This binding event triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate cGMP-dependent protein kinase II (PKGII), which phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, leading to chloride and bicarbonate secretion into the lumen. This process is fundamental to maintaining fluid and electrolyte homeostasis.

Guanylin_Signaling_Pathway Guanylin Guanylin GCC Guanylate Cyclase C (GC-C) Receptor Guanylin->GCC Binds & Activates GTP GTP GCC->GTP Catalyzes Conversion cGMP cGMP GTP->cGMP PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates CFTR CFTR Channel PKGII->CFTR Phosphorylates & Opens Secretion Cl- and HCO3- Secretion CFTR->Secretion Leads to

Troubleshooting & Optimization

Troubleshooting low signal in "Guanylin (human)" ELISA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues with your Guanylin (human) ELISA experiments, with a specific focus on addressing low signal.

Frequently Asked Questions (FAQs)

Q1: What is the expected sensitivity of a typical Guanylin (human) ELISA kit?

The sensitivity of Guanylin (human) ELISA kits can vary between manufacturers. However, a typical sensitivity is around 0.1 ng/ml[1]. It is crucial to check the specifications of your particular kit.

Q2: What sample types are compatible with the Guanylin (human) ELISA kit?

Compatible sample types generally include serum, plasma, cell culture supernatants, body fluids, and tissue homogenates[1]. Always refer to the kit manual for a list of validated sample types.

Q3: What should I do if my sample concentrations are below the detection limit of the kit?

If your samples have Guanylin concentrations below the detection limit, you may need to concentrate your samples or decrease the dilution factor[2][3]. However, be aware that concentrating samples can also increase the concentration of interfering substances.

Q4: How should I store the reagents for the Guanylin (human) ELISA kit?

Most Guanylin (human) ELISA kit reagents should be stored at 2-8°C[1][4]. Always consult the kit's manual for specific storage instructions for each component[5][6]. Improper storage can lead to reagent degradation and loss of signal[5].

Troubleshooting Low Signal

Low or no signal is a common issue encountered during ELISA experiments. The following guide provides potential causes and solutions to help you troubleshoot and improve your results.

Problem: Weak or No Signal in All Wells (Including Standards)

This issue often points to a problem with a key reagent or a procedural step that affects the entire plate.

Possible Cause Recommended Solution
Omission of a key reagent Carefully review the protocol to ensure all reagents (e.g., detection antibody, enzyme conjugate, substrate) were added in the correct order[7].
Improper reagent preparation Double-check all calculations and dilution steps for standards, antibodies, and other reagents[4][5][6]. Ensure reagents were brought to room temperature before use[5][8][9].
Expired or inactive reagents Verify the expiration dates on all kit components[4][5]. If reagents are suspected to be inactive, test them individually. For example, add the enzyme conjugate directly to the substrate to check for color development[10].
Inadequate incubation times or temperatures Adhere strictly to the incubation times and temperatures specified in the protocol[2][7][8]. Increasing incubation times can sometimes amplify the signal, but this should be done cautiously to avoid increasing background noise[11][12].
Issues with the substrate Ensure the correct substrate is being used for the enzyme conjugate (e.g., TMB for HRP)[7]. Protect the substrate from light exposure[4][5][11]. Prepare substrate solutions fresh before use[2][13].
Incorrect plate reader settings Verify that the plate reader is set to the correct wavelength for the substrate used[2][7].
Enzyme inhibitors present Ensure that buffers do not contain enzyme inhibitors like sodium azide, which can inhibit HRP activity[2][7].
Problem: Normal Standard Curve but Low or No Signal in Samples

If the standard curve looks good, the issue likely lies with the samples themselves or how they are interacting with the assay.

Possible Cause Recommended Solution
Low concentration of Guanylin in samples The Guanylin concentration in your samples may be below the detection limit of the assay[3]. Try concentrating the samples or using a more sensitive ELISA kit if available.
Improper sample collection, handling, or storage Samples should be assayed immediately after collection or stored at -20°C[14]. Avoid repeated freeze-thaw cycles, which can degrade the target protein[14]. Use of hemolyzed or lipemic samples should be avoided[14].
Sample matrix effects Components in the sample matrix may interfere with the antibody-antigen binding. Try diluting the samples further in the assay's dilution buffer[1]. It's recommended to pre-experiment with different dilutions, such as 1:2 or 1:4[1].
Incorrect sample preparation Ensure that the sample preparation method is appropriate and does not degrade Guanylin. For tissue homogenates, ensure complete cell lysis to release the protein.

Experimental Protocols

Protocol 1: Checking Enzyme Conjugate and Substrate Activity

This protocol helps determine if the enzyme conjugate (e.g., HRP-conjugate) and the substrate are active.

  • Add 100 µL of the substrate solution to a clean well of a microplate.

  • Add 5-10 µL of the concentrated enzyme conjugate directly to the substrate.

  • Observe for the expected color change (e.g., blue for TMB). A rapid and strong color change indicates that both components are active. No or a very slow color change suggests a problem with one or both reagents.

Protocol 2: Optimizing Antibody Concentrations (Checkerboard Titration)

If you are developing your own Guanylin ELISA or the kit allows for optimization, a checkerboard titration can help determine the optimal concentrations of capture and detection antibodies.

  • Coat the wells of an ELISA plate with serial dilutions of the capture antibody.

  • After blocking, add a constant, mid-range concentration of the Guanylin standard to all wells.

  • Add serial dilutions of the detection antibody to the wells.

  • Proceed with the remaining ELISA steps (addition of enzyme conjugate, substrate, and stop solution).

  • The optimal combination of capture and detection antibody concentrations will yield a strong signal with low background.

Visual Guides

Standard Sandwich ELISA Workflow

This diagram illustrates the key steps in a typical sandwich ELISA for the detection of Guanylin.

ELISA_Workflow cluster_steps ELISA Steps Step1 1. Coating: Capture antibody is bound to the plate wells. Step2 2. Blocking: Unbound sites are blocked to prevent non-specific binding. Step1->Step2 Step3 3. Sample Incubation: Sample containing Guanylin is added. Step2->Step3 Step4 4. Detection Antibody: Biotinylated detection antibody binds to captured Guanylin. Step3->Step4 Step5 5. Enzyme Conjugate: Streptavidin-HRP is added and binds to biotin. Step4->Step5 Step6 6. Substrate Addition: TMB substrate is added, and HRP catalyzes a color change. Step5->Step6 Step7 7. Stop Solution: Reaction is stopped with acid, and absorbance is read. Step6->Step7

Caption: A step-by-step workflow of a sandwich ELISA.

Troubleshooting Logic for Low Signal

This decision tree can guide you through the process of identifying the root cause of a low signal in your Guanylin ELISA.

Low_Signal_Troubleshooting Start Low or No Signal Observed CheckStandards Is the standard curve also low? Start->CheckStandards SystemicIssue Problem is likely systemic. Check reagents, incubation times, and plate reader. CheckStandards->SystemicIssue Yes SampleIssue Problem is likely with the samples. Check sample integrity, concentration, and matrix effects. CheckStandards->SampleIssue No ReagentCheck Check reagent preparation, expiration dates, and storage. SystemicIssue->ReagentCheck ProtocolCheck Review protocol for errors in incubation times/temperatures or omitted steps. SystemicIssue->ProtocolCheck SampleHandlingCheck Verify sample collection, storage, and freeze-thaw cycles. SampleIssue->SampleHandlingCheck SampleMatrixCheck Test different sample dilutions to address potential matrix effects. SampleIssue->SampleMatrixCheck

Caption: A decision tree for troubleshooting low signal.

References

Technical Support Center: Preventing Guanylin (human) Aggregation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of human Guanylin in solution. The following sections offer troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is human Guanylin and why is its aggregation a concern?

Human Guanylin is a 15-amino acid peptide hormone that plays a crucial role in regulating fluid and electrolyte balance in the intestines and kidneys.[1][2] It acts as an agonist for the guanylate cyclase C (GC-C) receptor, initiating a signaling cascade that involves cyclic guanosine monophosphate (cGMP).[1][2] Aggregation of Guanylin in solution can lead to a loss of its biological activity, resulting in inaccurate and unreliable experimental outcomes. Furthermore, aggregated peptides can cause handling issues, such as precipitation and difficulty in accurate pipetting.

Q2: What are the primary factors that influence Guanylin aggregation?

Several factors can contribute to peptide aggregation. For Guanylin, the most critical factors include:

  • pH: Guanylin's activity is pH-dependent, with higher potency observed at an alkaline pH of around 8.0. Conversely, at an acidic pH of 5.0, its activity is significantly reduced.[3] This pH sensitivity can also influence its solubility and tendency to aggregate.

  • Concentration: Higher concentrations of peptides generally increase the likelihood of intermolecular interactions, which can lead to aggregation.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation and physical aggregation of peptides.

  • Buffer Composition: The type and ionic strength of the buffer can affect the solubility and stability of Guanylin.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing Guanylin solutions can induce aggregation.

Q3: What is the recommended solvent for reconstituting lyophilized human Guanylin?

For initial reconstitution of lyophilized human Guanylin, sterile, deionized water is recommended. Product datasheets suggest that human Guanylin is soluble in water up to 1 mg/ml.[4] For peptides with basic residues, a small amount of dilute acetic acid can aid dissolution, while for acidic peptides, dilute ammonium hydroxide can be used. However, given Guanylin's preference for alkaline conditions for activity, adjusting the final solution to a slightly alkaline pH may be beneficial, provided it does not induce precipitation.

Q4: How should I store Guanylin solutions to minimize aggregation?

To ensure the stability of your Guanylin solution and prevent aggregation, follow these storage guidelines:

  • Short-term storage: Store solutions at 2-8°C for up to one week.

  • Long-term storage: For storage longer than one week, it is highly recommended to aliquot the reconstituted Guanylin into single-use volumes and store them at -20°C or -80°C. This practice avoids repeated freeze-thaw cycles that can promote aggregation.

  • Lyophilized peptide: Store lyophilized Guanylin at -20°C. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can introduce moisture and compromise peptide stability.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of human Guanylin in solution.

Issue 1: Lyophilized Guanylin powder is difficult to dissolve.

  • Possible Cause: The peptide may have inherent low solubility in the chosen solvent, or it may have begun to form micro-aggregates.

  • Troubleshooting Steps:

    • Use the recommended solvent: Start with sterile, deionized water as recommended.

    • Gentle agitation: Vortex the vial gently or sonicate briefly to aid dissolution. Avoid vigorous shaking, which can induce aggregation.

    • pH adjustment: Since Guanylin is more active at alkaline pH, consider adjusting the pH of the solvent to ~8.0 with a suitable buffer (e.g., Tris-HCl). Perform this step cautiously and observe for any signs of precipitation.

    • Trial with a small amount: Before dissolving the entire sample, test the solubility of a small portion of the peptide.

Issue 2: The Guanylin solution appears cloudy or contains visible precipitates.

  • Possible Cause: The peptide has aggregated and precipitated out of solution. This could be due to high concentration, inappropriate pH, or improper storage.

  • Troubleshooting Steps:

    • Centrifugation: Centrifuge the solution to pellet the aggregates. The supernatant can be carefully collected and its concentration re-determined. However, be aware that the solution may still contain soluble oligomers.

    • Re-solubilization (with caution): Attempt to redissolve the precipitate by adjusting the pH or adding a small amount of a chaotropic agent like guanidinium chloride. Note that this may affect the biological activity of the peptide.

    • Optimize conditions: For future experiments, prepare fresh solutions at a lower concentration, ensure the pH is optimal (around 8.0), and use appropriate storage conditions.

Quantitative Data Summary

While specific quantitative data on the aggregation of human Guanylin under various conditions is not extensively available in public literature, the following table summarizes the general effects of key factors on peptide aggregation. Researchers are encouraged to perform their own stability and aggregation studies for their specific experimental setup.

FactorGeneral Effect on Peptide AggregationRecommendations for Human Guanylin
pH Peptides are least soluble at their isoelectric point (pI). Moving the pH away from the pI generally increases solubility.Guanylin is more potent at pH ~8.0. Maintaining a slightly alkaline pH may improve stability. Avoid acidic conditions (e.g., pH 5.0) where its activity is known to be low.
Temperature Higher temperatures generally accelerate aggregation kinetics.Store stock solutions at -20°C or -80°C. For working solutions, maintain them on ice and avoid prolonged exposure to room temperature.
Concentration Higher concentrations increase the probability of intermolecular interactions and aggregation.Work with the lowest feasible concentration for your assay. Prepare concentrated stock solutions and dilute them to the final working concentration just before use.
Ionic Strength The effect is peptide-dependent. For some, increased ionic strength can shield charges and promote aggregation, while for others, it can increase solubility.Start with a standard physiological buffer (e.g., PBS) and optimize if aggregation is observed.
Excipients Sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, mannitol), and non-ionic surfactants (e.g., Polysorbate 20/80) can stabilize peptides and reduce aggregation.Consider the addition of stabilizing excipients if aggregation persists. The compatibility of these excipients with your specific assay must be verified.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Human Guanylin

  • Allow the vial of lyophilized Guanylin to equilibrate to room temperature in a desiccator.

  • Add the appropriate volume of sterile, deionized water to achieve the desired stock concentration (e.g., 1 mg/ml).

  • Gently vortex or swirl the vial to dissolve the peptide completely. Brief sonication in a water bath can be used if necessary.

  • For long-term storage, aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

Protocol 2: Assessment of Guanylin Aggregation using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution and can be used to detect the formation of aggregates.

  • Sample Preparation: Prepare Guanylin solutions at different concentrations, pH values, or in the presence of various excipients. Filter the solutions through a 0.22 µm syringe filter to remove any dust particles.

  • Instrument Setup: Set the DLS instrument to the appropriate temperature for your experiment.

  • Measurement:

    • Equilibrate the Guanylin solution to the set temperature in a suitable cuvette.

    • Perform multiple measurements to ensure reproducibility.

    • Analyze the size distribution data. An increase in the average particle size or the appearance of a second population of larger particles is indicative of aggregation.

  • Data Analysis: Compare the size distributions of Guanylin under different conditions to identify the optimal conditions for minimizing aggregation.

Mandatory Visualizations

Guanylin Signaling Pathways

Guanylin primarily signals through the guanylate cyclase C (GC-C) receptor, leading to an increase in intracellular cGMP. However, evidence for GC-C independent signaling pathways also exists.

Guanylin_Signaling_Pathways Guanylin Guanylin GCC Guanylate Cyclase C (GC-C) Guanylin->GCC Binds to GPCR G-Protein Coupled Receptor (GPCR) Guanylin->GPCR Binds to cGMP cGMP GCC->cGMP Converts G_protein G-Protein GPCR->G_protein Activates GTP GTP GTP->cGMP PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Activates NHE3 NHE3 PKGII->NHE3 Inhibits Ion & Water\nSecretion Ion & Water Secretion CFTR->Ion & Water\nSecretion Na⁺ Absorption Na⁺ Absorption NHE3->Na⁺ Absorption PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2_release Ca²⁺ Release IP3->Ca2_release Induces

Caption: Guanylin signaling pathways: GC-C dependent and independent.

Troubleshooting Workflow for Guanylin Aggregation

This workflow provides a logical sequence of steps to diagnose and resolve issues related to Guanylin aggregation.

Troubleshooting_Workflow cluster_optimization Optimization Strategies start Start: Guanylin Aggregation Suspected check_visual Visual Inspection: Cloudy or Precipitate? start->check_visual measure_aggregation Quantify Aggregation (e.g., DLS, SEC) check_visual->measure_aggregation Yes end_soluble Solution is Clear: Proceed with Caution check_visual->end_soluble No end_aggregated Aggregation Confirmed: Troubleshoot measure_aggregation->end_aggregated optimize_solubilization Optimize Solubilization optimize_conditions Optimize Experimental Conditions optimize_solubilization->optimize_conditions If aggregation persists consider_excipients Consider Stabilizing Excipients optimize_conditions->consider_excipients If aggregation persists consider_excipients->end_soluble If successful end_aggregated->optimize_solubilization

Caption: A logical workflow for troubleshooting Guanylin aggregation.

References

Navigating Guanylin Research: A Guide to Selecting the Appropriate Animal Model

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support & Troubleshooting Resource for Researchers

For scientists and drug development professionals embarking on research involving human Guanylin, the selection of a suitable animal model is a critical determinant of experimental success and the translatability of findings. This technical support center provides a comprehensive guide, including frequently asked questions and troubleshooting advice, to aid in the decision-making process and to navigate potential challenges during in vivo and in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of Guanylin and its signaling pathway?

A: Human Guanylin is a peptide hormone that plays a crucial role in regulating fluid and electrolyte balance in the gastrointestinal and renal systems. It functions by binding to and activating the Guanylate Cyclase C (GC-C) receptor, which is predominantly expressed on the apical surface of intestinal epithelial cells.[1][2][3] This binding event triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[1][3] The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase II (PKGII). PKGII then phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel, resulting in increased chloride and bicarbonate secretion into the intestinal lumen.[4] Concurrently, cGMP signaling inhibits the Sodium-Hydrogen Exchanger 3 (NHE3), leading to decreased sodium absorption.[5] The net effect is an increase in intestinal fluid secretion and accelerated transit. In the kidneys, Guanylin and its analogue Uroguanylin promote natriuresis (sodium excretion) and diuresis (water excretion).[6][7]

Q2: Which animal models are most commonly used for Guanylin research?

A: Mice and rats are the most frequently utilized animal models in Guanylin research. Both species possess the Guanylin-GC-C signaling pathway, making them suitable for studying its physiological effects.[8][9] Genetically engineered models, such as Guanylin (Guca2a) and GC-C (Gucy2c) knockout mice, have been instrumental in elucidating the specific roles of this pathway.[1][6][10] Transgenic models, including rats overexpressing Guanylin and GC-C, have also been developed to investigate the consequences of pathway overactivation.[11]

Q3: Are there significant species-specific differences to consider when choosing an animal model?

A: Yes, researchers must be aware of notable differences between human and rodent models. A critical distinction lies in the ligand-binding affinity of the GC-C receptor. The mouse GC-C receptor exhibits a lower affinity for ligands, including human Guanylin, compared to the human receptor.[2] This implies that higher concentrations of human Guanylin may be required to elicit comparable physiological responses in mice. Furthermore, while the extracellular domains of mammalian GC-C receptors share a high degree of sequence identity (70-75%), this conservation is lower in non-mammalian vertebrates, suggesting that findings from fish, amphibian, or reptile models may have limited translatability to human physiology.[2]

The cellular expression of Guanylin and Uroguanylin can also differ between species. For instance, in the human duodenum, Guanylin is expressed in Paneth cells, while in the rat duodenum, it is found in goblet cells.[8][12]

Choosing the Correct Animal Model: A Comparative Overview

Selecting the most appropriate animal model requires careful consideration of the research question, the specific aspect of the Guanylin pathway being investigated, and the inherent physiological differences between species.

Model Key Characteristics & Common Applications Advantages Disadvantages & Considerations
Wild-Type Mice (e.g., C57BL/6, ICR) - Intact Guanylin/GC-C signaling pathway. - Used for studying the basic physiological effects of exogenous human Guanylin on intestinal secretion and renal function.[13]- Well-characterized physiology and genetics. - Availability of a wide range of research tools and reagents.- Lower affinity of murine GC-C for human Guanylin may necessitate higher doses.[2] - Differences in cellular expression patterns of Guanylin compared to humans.[8][12]
Wild-Type Rats (e.g., Sprague-Dawley, Wistar) - Similar to mice, possess a functional Guanylin/GC-C system. - Often used in studies involving surgical manipulations like intestinal perfusion due to their larger size.[14]- Larger size facilitates surgical procedures and tissue collection. - Physiological parameters can sometimes more closely mimic human conditions.[15]- Fewer available genetic variants compared to mice. - Potential for species-specific metabolic differences.
Guanylin Knockout (KO) Mice (Guca2a-/-) - Lack endogenous Guanylin production. - Used to study the role of Guanylin in intestinal epithelial cell proliferation and tumorigenesis.[1]- Allows for the specific investigation of Guanylin's function without confounding effects from the endogenous peptide.- Compensatory mechanisms from other pathways (e.g., Uroguanylin) may be upregulated.
GC-C Knockout (KO) Mice (Gucy2c-/-) - Lack the GC-C receptor. - Used to confirm that the effects of Guanylin are mediated through GC-C and to explore GC-C independent pathways.[10]- Provides a definitive tool to dissect GC-C-dependent signaling.- May not be suitable for studying the effects of Guanylin on potential alternative receptors.
Transgenic Rats (Overexpressing Guanylin & GC-C) - Exhibit elevated levels of Guanylin and its receptor. - Employed to investigate the consequences of chronic GC-C pathway activation.[11]- Useful for modeling conditions of Guanylin excess.- Overexpression may not fully recapitulate the physiological regulation of the endogenous system.

Quantitative Comparison of Ligand Affinity and Potency

Ligand Receptor/Cell Line Parameter Value Reference
Human GuanylinHuman GC-CKd~10 nM[2]
Human UroguanylinHuman GC-CKd~1 nM[2]
Heat-Stable Enterotoxin (STa)Human GC-CKd~0.1 nM[2]
Human GuanylinT84 (human colon carcinoma) cellsKi19 ± 5 nM (high affinity site)[6]
Human GuanylinT84 (human colon carcinoma) cellsKi1.3 ± 0.5 µM (low affinity site)[6]

Experimental Protocols & Troubleshooting

Diagrams of Key Experimental Workflows

experimental_workflow Experimental Workflow for Assessing Guanylin Activity In Vivo cluster_prep Preparation cluster_surgery Surgical Procedure cluster_analysis Analysis animal_model Select Animal Model (e.g., Mouse, Rat) acclimatize Acclimatize Animals animal_model->acclimatize fasting Fast Animals (with access to water) acclimatize->fasting anesthesia Anesthetize Animal fasting->anesthesia laparotomy Perform Midline Laparotomy anesthesia->laparotomy ligate_loop Ligate Intestinal Loop (e.g., jejunum, colon) laparotomy->ligate_loop inject_guanylin Inject Human Guanylin (or vehicle control) ligate_loop->inject_guanylin close_abdomen Close Abdomen inject_guanylin->close_abdomen incubation Incubate for a Defined Period close_abdomen->incubation euthanize Euthanize Animal incubation->euthanize harvest_loop Harvest Intestinal Loop euthanize->harvest_loop measure_secretion Measure Fluid Accumulation (Weight-to-Length Ratio) harvest_loop->measure_secretion

Caption: Workflow for the in vivo ligated intestinal loop assay.

signaling_pathway Guanylin Signaling Pathway Guanylin Human Guanylin GCC GC-C Receptor Guanylin->GCC Binds to cGMP cGMP GCC->cGMP Converts GTP GTP GTP->cGMP PKGII PKGII cGMP->PKGII Activates NHE3 NHE3 cGMP->NHE3 Inhibits CFTR CFTR PKGII->CFTR Activates Cl_HCO3_secretion Cl- and HCO3- Secretion CFTR->Cl_HCO3_secretion Na_absorption Na+ Absorption Inhibition NHE3->Na_absorption Fluid_secretion Intestinal Fluid Secretion Cl_HCO3_secretion->Fluid_secretion Na_absorption->Fluid_secretion

Caption: The canonical Guanylin/GC-C/cGMP signaling pathway.

Detailed Methodologies

1. In Vivo Ligated Intestinal Loop Assay in Mice

This assay is a standard method to directly measure intestinal fluid secretion in response to a secretagogue like Guanylin.

  • Materials:

    • Mice (e.g., C57BL/6, 8-12 weeks old)

    • Anesthetic (e.g., isoflurane)

    • Surgical instruments (scissors, forceps)

    • Suture material

    • Human Guanylin peptide

    • Vehicle control (e.g., phosphate-buffered saline, PBS)

    • Calibrated micro-syringe

  • Procedure:

    • Fast mice overnight with free access to water.

    • Anesthetize the mouse using a vaporizer with isoflurane.

    • Make a midline abdominal incision to expose the small intestine.

    • Carefully exteriorize the intestine and identify the desired segment (e.g., jejunum).

    • Create a closed loop of approximately 2-3 cm by ligating both ends with silk sutures, being careful not to obstruct major blood vessels.

    • Inject a known volume (e.g., 100 µL) of the human Guanylin solution (at the desired concentration) or vehicle into the lumen of the ligated loop using a fine-gauge needle.

    • Return the intestine to the abdominal cavity and close the incision with sutures.

    • Maintain the animal under anesthesia for a predetermined period (e.g., 2-4 hours).

    • Euthanize the animal by an approved method (e.g., cervical dislocation under deep anesthesia).

    • Re-open the abdomen and carefully excise the ligated loop.

    • Measure the length of the loop and weigh it.

    • Calculate the fluid accumulation as the ratio of the loop's weight (in mg) to its length (in cm).

2. cGMP Accumulation Assay in T84 Cells

This in vitro assay quantifies the production of the second messenger cGMP in a human colon carcinoma cell line that endogenously expresses the GC-C receptor.

  • Materials:

    • T84 cells

    • Cell culture medium and supplements

    • 24-well cell culture plates

    • Human Guanylin peptide

    • Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

    • Lysis buffer

    • Commercially available cGMP immunoassay kit (ELISA or RIA)

  • Procedure:

    • Seed T84 cells in 24-well plates and grow to confluence.

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 10-15 minutes at 37°C to prevent cGMP degradation.

    • Add varying concentrations of human Guanylin to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Terminate the reaction by aspirating the medium and adding a lysis buffer.

    • Collect the cell lysates.

    • Quantify the cGMP concentration in the lysates using a commercial immunoassay kit, following the manufacturer's instructions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or low fluid secretion in the in vivo intestinal loop assay. 1. Inactive Guanylin peptide. 2. Insufficient dose of Guanylin. 3. Leakage of the injected solution from the loop. 4. Incorrect anatomical location of the loop.1. Verify the bioactivity of the Guanylin peptide in an in vitro assay (e.g., cGMP accumulation in T84 cells). 2. Perform a dose-response experiment to determine the optimal concentration. Remember that higher doses may be needed in mice due to lower receptor affinity. 3. Ensure ligatures are secure and check for any perforations at the injection site. 4. Confirm the correct identification of the intestinal segment (e.g., jejunum vs. ileum).
High variability in fluid secretion between animals. 1. Inconsistent surgical technique. 2. Variation in the fasting state of the animals. 3. Differences in the volume of solution injected.1. Standardize the surgical procedure, including the length of the intestinal loop and the tightness of the ligatures. 2. Ensure all animals have been fasted for the same duration. 3. Use a calibrated micro-syringe for accurate and consistent injections.
Low or no cGMP accumulation in T84 cells. 1. Inactive Guanylin peptide. 2. Low GC-C receptor expression in the cells. 3. Degradation of cGMP. 4. Issues with the cGMP assay kit.1. Test a new batch of Guanylin peptide. 2. Ensure the T84 cells are not of a high passage number, as receptor expression can decrease over time. 3. Always include a phosphodiesterase inhibitor in the assay buffer. 4. Run the positive control provided with the cGMP assay kit to validate its performance.
Inconsistent results in cGMP accumulation assay. 1. Uneven cell seeding in the culture plate. 2. Inconsistent incubation times. 3. Pipetting errors.1. Ensure a single-cell suspension before seeding and visually inspect the plate for even cell distribution. 2. Use a multichannel pipette and a timer for precise and consistent incubation periods. 3. Use calibrated pipettes and proper pipetting techniques.

References

Interpreting off-target effects of synthetic "Guanylin (human)" analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic human Guanylin analogs. It focuses on identifying and interpreting potential off-target effects that may arise during experimentation.

FAQ: Understanding On-Target vs. Off-Target Effects

Q1: What is the primary mechanism of action for synthetic Guanylin analogs?

Synthetic Guanylin analogs, such as Linaclotide and Plecanatide, are designed to mimic the function of the endogenous peptides Guanylin and Uroguanylin.[1][2] Their primary, or "on-target," mechanism is the binding to and activation of the transmembrane receptor Guanylate Cyclase C (GC-C).[3][4][5] This activation catalyzes the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP) inside the cell.[6][7] In intestinal epithelial cells, this increase in intracellular cGMP leads to the activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), resulting in chloride and bicarbonate secretion into the intestinal lumen, which increases intestinal fluid and accelerates transit.[6]

GUCY2C_Signaling cluster_membrane Cell Membrane cluster_extra cluster_intra GCC Guanylate Cyclase C (GC-C) cGMP cGMP GCC->cGMP Converts Analog Guanylin Analog Analog->GCC Binds GTP GTP GTP->GCC PKGII PKG II cGMP->PKGII Activates CFTR CFTR Activation (Ion Secretion) PKGII->CFTR Activates

Figure 1. On-target signaling pathway of Guanylin analogs via GC-C.

Q2: What are off-target effects and why are they a concern for Guanylin analogs?

Off-target effects are unintended interactions of a drug or compound with proteins other than its designated target.[8] While peptides are generally known for high specificity, off-target binding can still occur, leading to unexpected biological responses, potential toxicity, or misinterpretation of experimental data.[9] For Guanylin analogs, effects observed in cells lacking GC-C or physiological responses that persist in GC-C knockout animal models are strong indicators of off-target activity.[9]

Q3: Is there evidence for off-target signaling pathways for Guanylin peptides?

Yes, several studies suggest the existence of GC-C independent signaling pathways.[10] For instance, Guanylin peptides have been shown to elicit responses in tissues like the kidney even in GC-C deficient mice.[9] This has led to the hypothesis of a second receptor system. Some of these effects appear to be mediated by a pertussis toxin-sensitive G-protein, suggesting the involvement of a Gi/o protein-coupled receptor (GPCR).[11][12] Pertussis toxin works by ADP-ribosylating the alpha subunit of Gi/o proteins, preventing them from interacting with their GPCRs.[12][13]

Off_Target_Signaling cluster_membrane Cell Membrane cluster_extra cluster_intra GPCR Putative Off-Target Receptor (GPCR) G_protein Gi/o Protein GPCR->G_protein Activates Effector Effector Enzyme G_protein->Effector Inhibits Response Unexpected Cellular Response (e.g., Ca2+ flux) Effector->Response Leads to Analog Guanylin Analog Analog->GPCR Binds PTX Pertussis Toxin (PTX) PTX->G_protein Inactivates

Figure 2. Hypothesized off-target signaling via a Gi/o-coupled GPCR.

Troubleshooting Guide: Investigating Unexpected Activity

This section addresses specific issues that may point toward off-target effects.

Problem 1: My Guanylin analog elicits a response in a cell line that does not express GC-C (GUCY2C).

This is a primary indicator of an off-target effect. Follow this workflow to investigate:

Troubleshooting_Workflow Start Unexpected cellular response in GC-C negative cell line Step1 Confirm absence of GC-C (qPCR, Western Blot, IHC) Start->Step1 Step2 Hypothesize Off-Target Interaction Step1->Step2 Step3 Test for Gi/o-protein coupling: Pre-treat cells with Pertussis Toxin (PTX). Does PTX abolish the response? Step2->Step3 Result_Yes Yes: Response is Abolished Step3->Result_Yes Yes Result_No No: Response Persists Step3->Result_No No Conclusion_Yes Conclusion: Response is likely mediated by a Gi/o-coupled GPCR. Result_Yes->Conclusion_Yes Conclusion_No Conclusion: Response is mediated by a PTX-insensitive pathway. (e.g., Gq, Gs, or non-GPCR) Result_No->Conclusion_No Step4 Perform broad off-target screening (Cell microarray, protein array) Conclusion_Yes->Step4 Conclusion_No->Step4

Figure 3. Workflow for investigating activity in GC-C negative cells.

Problem 2: The potency (EC50) of my analog is much higher/lower than expected based on published GC-C binding data.

Discrepancies in potency can arise from experimental variables or off-target contributions.

  • Check Species Homology: Ensure your experimental system (e.g., mouse cell line) uses a receptor with similar binding affinity to the human GC-C. Significant differences exist between human and murine GC-C, which can affect ligand binding by orders of magnitude.[14]

  • Consider pH Dependence: Analogs like Plecanatide (a Uroguanylin analog) exhibit pH-dependent activity, binding preferentially in the acidic environment of the proximal small intestine (pH ~5.0-6.0).[2][3] In contrast, Linaclotide's activity is pH-independent.[2][3] Ensure your assay buffer pH is appropriate for the analog being tested.

  • Dual Receptor Engagement: If an off-target receptor is also present on your cells, the observed dose-response curve may be a composite of both on-target and off-target activities, skewing the apparent potency.

Data Presentation: On-Target vs. Off-Target Affinity

A key step in characterizing a new analog is to compare its binding affinity (or functional potency) for the intended target (GC-C) versus other potential targets. A high ratio of off-target to on-target affinity is desirable.

The table below presents illustrative data for a hypothetical Guanylin analog ("Analog-X") to demonstrate how such data should be structured. Specific off-target receptors for Guanylin analogs are still under investigation.

Table 1: Illustrative Binding Affinity and Functional Potency of Analog-X

Target Assay Type Parameter Value On-Target Selectivity Ratio
Human GC-C (On-Target) Competitive Binding (Ki) Ki 1.2 nM -
Human GC-C (On-Target) cGMP Production (EC50) EC50 5.8 nM -
Putative Off-Target (GPCR) Competitive Binding (Ki) Ki 850 nM 708-fold (Ki Off-Target / Ki On-Target)

| Putative Off-Target (GPCR) | Calcium Flux (EC50) | EC50 | >10,000 nM | >1724-fold (EC50 Off-Target / EC50 On-Target) |

Note: Data are hypothetical for illustrative purposes.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Target Affinity (Ki)

This protocol determines the affinity (Ki) of an unlabeled Guanylin analog by measuring its ability to compete off a radiolabeled ligand from the GC-C receptor.

Materials:

  • Membrane preparation from cells expressing the target receptor (e.g., T84 cells for GC-C).

  • Radioligand (e.g., 125I-labeled heat-stable enterotoxin, 125I-STa).

  • Unlabeled Guanylin analog (test compound).

  • Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).

  • Wash Buffer (ice-cold).

  • 96-well plates and filtration apparatus (e.g., Brandel Harvester) with GF/C filters.

  • Scintillation counter and fluid.

Methodology:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (radioligand + membranes), Non-Specific Binding (radioligand + membranes + high concentration of unlabeled ligand), and Competition (radioligand + membranes + serial dilutions of your test analog).

  • Reaction Mix: To each well, add:

    • 50 µL of membrane preparation (protein concentration optimized previously).

    • 50 µL of Binding Buffer (for Total Binding) OR excess unlabeled ligand (for Non-Specific Binding) OR your test analog dilution.

    • 50 µL of radioligand at a fixed concentration (typically at or below its Kd).

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a stable temperature (e.g., 30°C) with gentle agitation.[15]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a GF/C filter presoaked in 0.3% PEI.[15]

  • Washing: Immediately wash the filters multiple times (e.g., 4 times) with ice-cold Wash Buffer to remove unbound radioligand.[15]

  • Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[15]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of your test analog to generate a competition curve.

    • Determine the IC50 value (the concentration of analog that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of radioligand used and Kd is the dissociation constant of the radioligand.[15][16]

Protocol 2: Cell-Based cGMP Functional Assay (EC50)

This protocol measures the potency (EC50) of a Guanylin analog by quantifying its ability to stimulate cGMP production in intact cells.

Materials:

  • GC-C expressing cells (e.g., T84 human colon carcinoma cells).

  • Cell culture medium with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor, to prevent cGMP degradation.

  • Serial dilutions of your Guanylin analog.

  • Cell lysis buffer.

  • Commercially available cGMP enzyme immunoassay (EIA) kit.

Methodology:

  • Cell Plating: Plate T84 cells in 24- or 48-well plates and grow to confluency.

  • Pre-incubation: Wash cells with serum-free medium and pre-incubate with medium containing 0.5 mM IBMX for 15-20 minutes at 37°C.

  • Stimulation: Remove the pre-incubation medium and add the various concentrations of your synthetic Guanylin analog (also prepared in medium with IBMX). Incubate for a set time (e.g., 30 minutes) at 37°C.

  • Lysis: Terminate the reaction by aspirating the medium and adding a cell lysis buffer (e.g., 0.1 M HCl).

  • Quantification: Collect the cell lysates. Measure the cGMP concentration in each sample using a cGMP EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize cGMP levels to the protein concentration of each lysate if desired.

    • Plot the cGMP concentration against the log concentration of the Guanylin analog.

    • Use non-linear regression (sigmoidal dose-response) to determine the EC50, which is the concentration of the analog that produces 50% of the maximal cGMP response.

References

Guanylin (Human) Stimulation Experiments: A Technical Support Guide for Normalizing cGMP Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in normalizing cyclic guanosine monophosphate (cGMP) levels during "Guanylin (human)" stimulation experiments. This guide is designed to help you navigate common challenges and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

A curated list of common questions regarding guanylin stimulation experiments and cGMP level normalization.

1. What is the mechanism of action of human guanylin?

Human guanylin is a peptide hormone that primarily acts on the gastrointestinal tract. It binds to and activates the guanylate cyclase C (GC-C) receptor, a transmembrane protein expressed on the apical surface of intestinal epithelial cells. This binding stimulates the intracellular catalytic domain of GC-C, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2][3] The subsequent increase in intracellular cGMP concentration triggers a downstream signaling cascade.

2. What is the downstream signaling pathway of cGMP in intestinal epithelial cells?

The elevation of intracellular cGMP initiates several key events:

  • Activation of Protein Kinase G II (PKGII): cGMP directly binds to and activates PKGII.[4][5]

  • Phosphorylation of CFTR: Activated PKGII phosphorylates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an anion channel. This leads to the secretion of chloride and bicarbonate ions into the intestinal lumen.

  • Inhibition of Sodium Absorption: PKGII can also inhibit the Na+/H+ exchanger, reducing sodium absorption.

  • Cross-activation of PKA: Increased cGMP can inhibit certain phosphodiesterases (PDEs), leading to an accumulation of cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA), which can also phosphorylate and activate CFTR.[1][4]

The net effect of this pathway is an increase in intestinal fluid and electrolyte secretion.[3]

3. Which cell lines are appropriate models for guanylin stimulation experiments?

The human colon carcinoma cell lines T84 and Caco-2 are widely used and accepted models for studying guanylin-induced cGMP signaling and its physiological effects.[2][5] T84 cells, in particular, are known to express high levels of the GC-C receptor and exhibit robust cGMP responses to guanylin and its analogs.[6]

4. What are typical basal and guanylin-stimulated cGMP levels in these cell lines?

Obtaining precise, reproducible cGMP measurements is key to a successful experiment. The following table summarizes expected cGMP levels in T84 and Caco-2 cells. Note that these values can vary depending on experimental conditions.

Cell LineConditionTypical cGMP LevelFold Increase
T84 Basal10-50 fmol/mg protein-
Guanylin (1 µM)>1,000-fold increase over basal>1000x
Caco-2 Basal1-10 pmol/10^6 cells-
Guanylin (1 µM)10-100 fold increase over basal10-100x

5. Why is normalization of cGMP levels important?

Normalizing cGMP levels is a critical step to account for variability between wells, plates, and experiments. Common sources of variability include differences in cell number, cell viability, and protein content. Normalization ensures that the observed changes in cGMP are a direct result of the experimental treatment (i.e., guanylin stimulation) and not due to these confounding factors. The most common methods for normalization are to total protein concentration or cell number.

Experimental Protocols

Detailed methodologies for key experimental procedures are provided below.

Protocol 1: Guanylin Stimulation and Cell Lysis for cGMP Measurement

This protocol outlines the steps for stimulating T84 or Caco-2 cells with human guanylin and subsequent cell lysis for cGMP quantification.

Materials:

  • T84 or Caco-2 cells cultured in 24- or 96-well plates

  • Human Guanylin peptide

  • Serum-free cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • 0.1 M HCl for cell lysis

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed T84 or Caco-2 cells in multi-well plates and culture until they reach the desired confluency (typically 80-90%).

  • Serum Starvation: The day before the experiment, replace the growth medium with serum-free medium. Incubate the cells for 18-24 hours. This step helps to synchronize the cells in the G0/G1 phase of the cell cycle and reduces basal signaling pathway activity.

  • Pre-incubation with PDE Inhibitor: 30 minutes prior to guanylin stimulation, add a PDE inhibitor such as IBMX (final concentration of 0.5-1 mM) to the serum-free medium. This will prevent the degradation of cGMP by phosphodiesterases and enhance the signal.

  • Guanylin Stimulation: Prepare a stock solution of human guanylin in an appropriate solvent (e.g., sterile water or PBS). Dilute the guanylin to the desired final concentrations in serum-free medium containing the PDE inhibitor. Add the guanylin solutions to the cells and incubate for the desired time (typically 15-30 minutes) at 37°C.

  • Cell Lysis: After the stimulation period, aspirate the medium and immediately add 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.

  • Lysate Collection: Scrape the cells in the HCl and transfer the lysate to a microcentrifuge tube. Centrifuge at >600 x g for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the intracellular cGMP. The samples are now ready for cGMP quantification using a commercially available ELISA kit or for storage at -80°C.

Protocol 2: Normalization of cGMP Data to Total Protein Concentration

This protocol describes how to normalize your cGMP results to the total protein content of each sample using a Bradford or BCA protein assay.

Materials:

  • Cell lysates from Protocol 1

  • Bradford or BCA protein assay kit

  • Bovine Serum Albumin (BSA) standards

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Protein Standards: Prepare a series of BSA standards of known concentrations according to the protein assay kit instructions.

  • Prepare Cell Lysates: Use a small aliquot of the same cell lysate that was used for the cGMP assay.

  • Perform Protein Assay: Add the protein standards and cell lysate samples to a 96-well plate in duplicate or triplicate. Add the protein assay reagent to all wells and incubate as per the kit's instructions.

  • Measure Absorbance: Read the absorbance of the plate at the appropriate wavelength using a microplate reader.

  • Generate Standard Curve: Plot the absorbance values of the BSA standards against their known concentrations to generate a standard curve.

  • Determine Protein Concentration: Use the standard curve to determine the protein concentration (e.g., in mg/mL) of each cell lysate sample.

  • Normalize cGMP Data: Divide the cGMP concentration (e.g., in pmol/mL) obtained from your cGMP assay by the corresponding protein concentration (in mg/mL) for each sample. The final normalized cGMP level will be expressed in units such as pmol/mg protein.

Troubleshooting Guide

This section addresses common issues encountered during guanylin stimulation experiments and provides potential solutions.

Problem Possible Cause(s) Recommended Solution(s)
High Basal cGMP Levels - Incomplete serum starvation- High phosphodiesterase activity- Cell stress- Ensure complete removal of serum-containing medium and starve cells for at least 18 hours.- Always include a phosphodiesterase inhibitor (e.g., IBMX) during the pre-incubation and stimulation steps.- Handle cells gently to minimize stress.
Low or No cGMP Response to Guanylin - Degraded or inactive guanylin peptide- Low GC-C receptor expression- Sub-optimal pH of stimulation medium- Store guanylin peptide as a lyophilized powder at -20°C or -80°C and prepare fresh stock solutions. Avoid repeated freeze-thaw cycles.- Use cells at a lower passage number, as GC-C expression can decrease with extensive passaging. Ensure cells are at an optimal confluency (80-90%).- The potency of guanylin is pH-dependent. Optimize the pH of your stimulation buffer (guanylin is more potent at a slightly alkaline pH of ~8.0).[7]
High Variability Between Replicates - Inconsistent cell numbers per well- Pipetting errors- Edge effects in multi-well plates- Ensure even cell seeding and check for uniform cell attachment before the experiment.- Use calibrated pipettes and practice consistent pipetting technique. For multi-well plates, consider using a multichannel pipette.- To minimize edge effects, avoid using the outer wells of the plate or fill them with PBS.
Inconsistent Results Between Experiments - Variation in cell passage number- Differences in cell confluency- Inconsistent incubation times- Maintain a consistent range of cell passage numbers for all experiments. It is recommended to use cells below passage 50 for Caco-2.[8]- Standardize the cell seeding density and the confluency at which experiments are performed.- Use a timer to ensure precise and consistent incubation times for all steps.

Visualizations

Diagrams illustrating key pathways and workflows to aid in experimental design and understanding.

Guanylin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Guanylin Guanylin GC_C Guanylate Cyclase C (GC-C Receptor) Guanylin->GC_C Binds and Activates cGMP cGMP GC_C->cGMP Converts GTP GTP GTP->GC_C PDE Phosphodiesterase (PDE) cGMP->PDE Degraded by PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates Five_GMP 5'-GMP PDE->Five_GMP CFTR CFTR PKGII->CFTR Phosphorylates and Activates Secretion Cl- and HCO3- Secretion CFTR->Secretion Mediates Experimental_Workflow A 1. Seed Cells (T84 or Caco-2) B 2. Culture to 80-90% Confluency A->B C 3. Serum Starve (18-24 hours) B->C D 4. Pre-incubate with PDE Inhibitor (30 min) C->D E 5. Stimulate with Guanylin (15-30 min) D->E F 6. Lyse Cells (0.1 M HCl) E->F G 7. Collect Lysate F->G H 8. Quantify cGMP (ELISA) G->H I 9. Quantify Total Protein (BCA/Bradford) G->I J 10. Normalize cGMP to Protein H->J I->J

References

Validation & Comparative

A Comparative Analysis of the Potency of Human Guanylin and Uroguanylin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological potency of two endogenous ligands of guanylate cyclase C (GC-C), human Guanylin and Uroguanylin. This analysis is supported by experimental data on their receptor activation and subsequent intracellular signaling, offering valuable insights for research and therapeutic development.

Overview of Guanylin and Uroguanylin

Guanylin and Uroguanylin are small peptide hormones that play a crucial role in regulating intestinal fluid and electrolyte homeostasis.[1] They exert their effects by binding to and activating the GC-C receptor, which is predominantly expressed on the apical surface of intestinal epithelial cells.[2][3] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), a second messenger that orchestrates a variety of downstream cellular responses, including the regulation of ion channels and transporters.[1][2] While both peptides share a common receptor, their biological potency is not identical and is notably influenced by the pH of the surrounding microenvironment.

Comparative Potency and Receptor Affinity

Experimental evidence demonstrates a significant pH-dependent difference in the potency of human Guanylin and Uroguanylin in activating GC-C.

Key Findings:

  • At an acidic pH of 5.0 , Uroguanylin is approximately 100-fold more potent than Guanylin in stimulating intracellular cGMP accumulation in T84 human intestinal cells.[4][5]

  • Conversely, at an alkaline pH of 8.0 , Guanylin becomes more potent than Uroguanylin.[4][5]

  • This pH-dependent potency directly correlates with the binding affinity of the peptides to the GC-C receptor.[5][6]

  • Acidic conditions enhance the binding affinity of Uroguanylin to GC-C, while diminishing the affinity of Guanylin.[5][6] The opposite effect is observed under alkaline conditions.[5][6]

The following table summarizes the quantitative data on the potency and receptor binding affinity of human Guanylin and Uroguanylin at different pH values.

ParameterPeptidepH 5.0pH 8.0Cell LineReference
cGMP Accumulation (Relative Potency) Uroguanylin vs. Guanylin~100-fold more potentGuanylin is more potentT84[4][5]
Receptor Binding Affinity (Ki - High Affinity Site) Guanylin~100-fold lower affinity than at pH 8.0-T84[6]
Uroguanylin~9-10-fold higher affinity than at pH 8.0-T84[6]

Signaling Pathway

The binding of Guanylin or Uroguanylin to the extracellular domain of GC-C induces a conformational change in the receptor, activating its intracellular guanylate cyclase domain. This catalyses the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, leading to chloride and bicarbonate secretion into the intestinal lumen.[1]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Guanylin Guanylin GC_C Guanylate Cyclase C (GC-C) Guanylin->GC_C Uroguanylin Uroguanylin Uroguanylin->GC_C cGMP cGMP GC_C->cGMP Converts GTP GTP GTP->cGMP PKGII PKGII cGMP->PKGII Activates CFTR CFTR Channel PKGII->CFTR Phosphorylates Ion_Secretion Cl- and HCO3- Secretion CFTR->Ion_Secretion Mediates

Caption: Guanylin and Uroguanylin Signaling Pathway.

Experimental Protocols

The following section details the methodologies used in key experiments to compare the potency of human Guanylin and Uroguanylin.

Cell Culture

T84 human colon carcinoma cells are a widely used model system for these studies.[4] The cells are cultured in a 1:1 mixture of Dulbecco's modified Eagle's medium (DMEM) and Ham's F-12 medium supplemented with fetal bovine serum and antibiotics.[4] For experiments, cells are grown to confluence on permeable supports or in multi-well plates.

Measurement of Intracellular cGMP Accumulation
  • Cell Treatment: Confluent T84 cells are washed and pre-incubated in a buffer containing a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent cGMP degradation.

  • Ligand Stimulation: Cells are then incubated with varying concentrations of synthetic human Guanylin or Uroguanylin at different pH values (e.g., pH 5.0 and 8.0) for a defined period.

  • Cell Lysis and cGMP Quantification: The reaction is terminated, and the cells are lysed. The intracellular cGMP concentration in the cell lysates is then determined using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

  • Data Analysis: Dose-response curves are generated by plotting the cGMP concentration against the logarithm of the peptide concentration. The EC50 values (the concentration of peptide that produces 50% of the maximal response) are then calculated to compare the potency of the two peptides under different pH conditions.

Measurement of Transepithelial Chloride Secretion (Short-Circuit Current)
  • Ussing Chamber Setup: Confluent T84 cell monolayers grown on permeable supports are mounted in Ussing chambers. The chambers separate the apical and basolateral sides of the monolayer, allowing for the independent perfusion of solutions and the measurement of ion transport.

  • Short-Circuit Current (Isc) Measurement: The potential difference across the monolayer is clamped to zero, and the resulting short-circuit current (Isc) is continuously recorded. The Isc is a direct measure of net ion transport, which in T84 cells primarily reflects chloride secretion.

  • Ligand Addition: After a stable baseline Isc is established, Guanylin or Uroguanylin is added to the apical side of the monolayer at various concentrations and pH values.

  • Data Analysis: The change in Isc (ΔIsc) in response to the peptides is measured. Dose-response curves are constructed by plotting ΔIsc against the peptide concentration to determine and compare their potencies.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp1 cGMP Accumulation Assay cluster_exp2 Chloride Secretion Assay (Ussing Chamber) Culture Culture T84 cells to confluence Preincubate Pre-incubate with phosphodiesterase inhibitor Culture->Preincubate Mount Mount T84 monolayer in Ussing chamber Culture->Mount Stimulate_cGMP Stimulate with Guanylin or Uroguanylin at varying concentrations and pH Preincubate->Stimulate_cGMP Lyse Lyse cells Stimulate_cGMP->Lyse Measure_cGMP Quantify intracellular cGMP (EIA/RIA) Lyse->Measure_cGMP Analyze_cGMP Generate dose-response curves and calculate EC50 Measure_cGMP->Analyze_cGMP Measure_Isc Record baseline short-circuit current (Isc) Mount->Measure_Isc Stimulate_Isc Add Guanylin or Uroguanylin to apical side Measure_Isc->Stimulate_Isc Record_Isc Measure change in Isc Stimulate_Isc->Record_Isc Analyze_Isc Generate dose-response curves Record_Isc->Analyze_Isc

Caption: Experimental Workflow for Potency Comparison.

Conclusion

The potency of human Guanylin and Uroguanylin is not fixed but is dynamically regulated by the pH of the local microenvironment. Uroguanylin exhibits significantly higher potency under acidic conditions, characteristic of the proximal small intestine, while Guanylin's potency is enhanced in more alkaline environments, such as the distal intestine and colon. These findings have important implications for understanding the physiological regulation of intestinal function and for the design of novel GC-C agonists for the treatment of gastrointestinal disorders. The differential, pH-dependent activities of these two endogenous ligands suggest that they may have distinct physiological roles in different regions of the gastrointestinal tract.

References

Guanylin (Human) vs. E. coli Heat-Stable Enterotoxin: A Comparative Analysis of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of human guanylin and the heat-stable enterotoxin (STa) produced by enterotoxigenic Escherichia coli (ETEC). Both peptides are ligands for the guanylate cyclase C (GC-C) receptor, a key regulator of intestinal fluid and electrolyte homeostasis. However, their structural differences lead to vastly different potencies and physiological consequences, with guanylin acting as a physiological modulator and STa as a potent pathological secretagogue.

Core Comparison: An Overview

Human guanylin is an endogenous peptide hormone that plays a crucial role in regulating fluid and electrolyte balance in the intestine and kidney.[1][2] In contrast, E. coli heat-stable enterotoxin (STa) is a bacterial toxin that mimics the action of guanylin but with significantly greater potency and stability, leading to the severe secretory diarrhea characteristic of ETEC infections.[3][4][5] Both peptides exert their primary effects by binding to and activating the transmembrane receptor guanylate cyclase C (GC-C) on the surface of intestinal epithelial cells.[6][7][8] This activation triggers a downstream signaling cascade that results in the secretion of chloride ions and water into the intestinal lumen.[3][9]

Quantitative Data Summary

The functional differences between human guanylin and E. coli STa are most evident in their binding affinities, their ability to stimulate cyclic guanosine monophosphate (cGMP) production, and their in vivo enterotoxic activity. STa is recognized as a "superagonist" of guanylin due to its higher potency and prolonged action.[4]

ParameterHuman GuanylinE. coli STaFold Difference (Approx.)Reference
Origin Endogenous Peptide (Human Intestine)Bacterial Exotoxin (ETEC)N/A[1][10]
Structure 15 amino acids, 2 disulfide bonds18-19 amino acids, 3 disulfide bondsN/A[3][11][12]
Receptor Binding Affinity (IC₅₀) Weaker AffinityHigh AffinitySTa is orders of magnitude higher[4]
cGMP Activation Physiological ActivationPotent, Sustained ActivationSTa is significantly more potent[13][14]
Intestinal Fluid Secretion Regulates normal fluid balanceInduces severe secretory diarrheaSTa is >10,000x more potent[2][4]
Stability Rapidly degraded by proteasesHighly resistant to degradationN/A[2][4]

Table 1. Key Structural and Functional Differences.

AssayHuman GuanylinE. coli STaKey FindingReference
Suckling Mouse Assay (Diarrhea) Diarrhea only at very high doses (>4 orders of magnitude higher than STa)Potently causes diarrhea at low dosesSTa is a far more potent enterotoxin[4]
T84 Cell cGMP Response Induces cGMP productionInduces a much greater and more sustained cGMP responseSTa is a superagonist at the GC-C receptor[2]
Competitive Receptor Binding Competes with radiolabeled STa for binding to rat intestinal cellsHigh-affinity bindingBoth peptides share the same binding site on GC-C[4]
Chymotrypsin Degradation Assay Rapid loss of activityRetains agonist activityGuanylin's instability contributes to its physiological role, while STa's stability leads to pathology[2]

Table 2. Comparative Performance in Key Experiments.

Signaling Pathways and Mechanisms

Both guanylin and STa activate the same primary signaling pathway in intestinal epithelial cells. Binding of the ligand to the extracellular domain of GC-C induces a conformational change that activates the receptor's intracellular guanylate cyclase domain.[3] This leads to the conversion of GTP to cGMP. The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, leading to chloride and bicarbonate secretion, followed by the osmotic movement of water into the intestinal lumen.[8][9]

While this core pathway is shared, a key distinction is that guanylin and its related peptide, uroguanylin, have been shown to activate GC-C independent signaling pathways in other tissues, such as the kidney and brain, which are not typically associated with STa.[15][16]

G cluster_lumen Intestinal Lumen cluster_cell Enterocyte Guanylin Guanylin GC_C Guanylate Cyclase C (GC-C Receptor) Guanylin->GC_C Binds STa E. coli STa STa->GC_C Binds (High Affinity) GTP GTP GC_C->GTP Catalyzes cGMP cGMP (Second Messenger) GTP->cGMP Activation PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates CFTR_inactive CFTR Channel (Closed) PKGII->CFTR_inactive Phosphorylates CFTR_active CFTR Channel (Open) CFTR_inactive->CFTR_active Secretion Cl⁻, HCO₃⁻, H₂O Secretion CFTR_active->Secretion Leads to

Caption: Shared GC-C signaling pathway activated by Guanylin and STa.

Experimental Protocols

Detailed methodologies are crucial for accurately assessing and comparing the activities of these peptides.

Competitive Receptor Binding Assay

This assay quantifies the ability of unlabeled ligands (guanylin or STa) to compete with a radiolabeled ligand for binding to the GC-C receptor.

  • Materials:

    • T84 human colonic carcinoma cells (or isolated intestinal brush border membranes).

    • Radiolabeled ligand (e.g., ¹²⁵I-STa).

    • Unlabeled competitors: synthetic human guanylin and synthetic STa.

    • Binding buffer (e.g., 50 mM HEPES, pH 7.4, containing 1% BSA, 1 mM MgCl₂, 1 mM CaCl₂).

    • Washing buffer (ice-cold PBS).

    • Gamma counter.

  • Protocol:

    • Culture T84 cells to confluence in multi-well plates.

    • Wash cells twice with ice-cold PBS.

    • Add binding buffer containing a fixed concentration of ¹²⁵I-STa and varying concentrations of either unlabeled guanylin or unlabeled STa to the wells.

    • Incubate for 1 hour at 37°C to allow binding to reach equilibrium.

    • Aspirate the incubation medium and wash the cells three times with ice-cold washing buffer to remove unbound radioligand.

    • Lyse the cells (e.g., with 1 N NaOH) and transfer the lysate to tubes.

    • Quantify the amount of bound radioactivity using a gamma counter.

    • Plot the percentage of specific binding against the log concentration of the unlabeled competitor to determine the IC₅₀ value (the concentration required to inhibit 50% of specific binding).

Intracellular cGMP Accumulation Assay

This assay measures the potency of each peptide in stimulating the production of the second messenger, cGMP.

  • Materials:

    • T84 cells.

    • Test peptides: synthetic human guanylin and synthetic STa.

    • Stimulation buffer (e.g., DMEM containing a phosphodiesterase inhibitor like 1 mM IBMX to prevent cGMP degradation).

    • Lysis buffer (e.g., 0.1 M HCl).

    • Commercially available cGMP EIA or RIA kit.

  • Protocol:

    • Seed T84 cells in multi-well plates and grow to confluence.

    • Pre-incubate the cells with stimulation buffer for 15 minutes at 37°C.

    • Add varying concentrations of guanylin or STa to the wells.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Terminate the reaction by aspirating the medium and adding lysis buffer (0.1 M HCl).

    • Collect the cell lysates and centrifuge to pellet debris.

    • Measure the cGMP concentration in the supernatants according to the manufacturer's protocol for the cGMP assay kit.

    • Normalize cGMP levels to total protein concentration in each sample.

    • Plot the cGMP concentration against the log concentration of the peptide to determine the EC₅₀ value (the concentration that elicits a half-maximal response).

Suckling Mouse Intestinal Fluid Secretion Assay (In Vivo)

This is the classic assay to measure the enterotoxicity (diarrhea-inducing capability) of STa and related peptides.

  • Materials:

    • Suckling mice (3-5 days old).

    • Test peptides (guanylin, STa) dissolved in a suitable vehicle (e.g., PBS with 0.01% BSA).

    • Precision scale.

    • Micro-syringes for oral gavage.

  • Protocol:

    • Separate suckling mice from their mothers and house them at a constant temperature (e.g., 30°C).

    • Weigh the mice individually.

    • Administer a precise volume (e.g., 100 µL) of the test peptide solution or vehicle control directly into the stomach via oral gavage.

    • Return the mice to the incubator for a set period (e.g., 3-4 hours).

    • Euthanize the mice by a humane method (e.g., cervical dislocation or CO₂ asphyxiation).

    • Dissect the entire intestinal tract from the pylorus to the cecum.

    • Weigh the isolated intestines (gut weight).

    • Calculate the ratio of gut weight to the remaining body weight for each mouse.

    • A ratio greater than a predetermined threshold (e.g., >0.09) is considered a positive diarrheal response. Compare the dose-response curves for guanylin and STa.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Receptor_Binding Receptor Binding Assay (T84 Cells) Binding_Result Determine IC₅₀ (Binding Affinity) Receptor_Binding->Binding_Result cGMP_Assay cGMP Accumulation Assay (T84 Cells) cGMP_Result Determine EC₅₀ (Potency) cGMP_Assay->cGMP_Result Suckling_Mouse Suckling Mouse Assay Secretion_Result Measure Gut/Body Weight Ratio (Enterotoxicity) Suckling_Mouse->Secretion_Result Peptides Guanylin & E. coli STa Peptides->Receptor_Binding Peptides->cGMP_Assay Peptides->Suckling_Mouse

References

Synthetic vs. Native Human Guanylin: A Comparative Bioactivity Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylin, a 15-amino acid peptide, plays a crucial role in regulating electrolyte and water transport in the intestinal and renal epithelia.[1] It functions as an endogenous agonist for the guanylate cyclase C (GC-C) receptor, and upon binding, triggers an increase in intracellular cyclic guanosine monophosphate (cGMP). This signaling cascade ultimately leads to the secretion of chloride and a decrease in intestinal fluid absorption.[1][2] Due to the challenges in isolating sufficient quantities of the mature, active form of native human guanylin, synthetic versions are predominantly utilized in research and drug development. The circulating form of guanylin in human blood is a larger, 10.3 kDa prohormone with markedly lower activity.[3] This guide provides a comprehensive comparison of the well-established bioactivity of synthetic human guanylin, which is widely accepted as a functional equivalent to its native counterpart, supported by experimental data and detailed protocols.

Bioactivity Data: Synthetic Human Guanylin

The biological activity of synthetic human guanylin is primarily assessed by its ability to bind to the GC-C receptor and stimulate the production of intracellular cGMP. The human colon carcinoma cell line, T84, which expresses high levels of GC-C, is a standard model for these assessments.[4][5]

ParameterSynthetic Human GuanylinTest SystemReference
Receptor Binding Affinity (Ki) High Affinity Site: 19 ± 5 nMT84 Cells[6]
Low Affinity Site: 1.3 ± 0.5 µMT84 Cells[6]
Potency (cGMP Production) ~10-fold less potent than E. coli heat-stable enterotoxin (STa)T84 Cells[6]
Functional Activity Stimulates transepithelial Cl- secretionT84 Cells[6]
Induces diuresis, natriuresis, and kaliuresis in vivoMouse Model[7]

Note: The bioactivity of guanylin is highly dependent on environmental factors, particularly pH. At an alkaline pH of 8.0, guanylin's potency and receptor binding affinity are significantly increased, whereas at an acidic pH of 5.0, it is considerably less active.[8][9] This is in contrast to uroguanylin, a related peptide, which is more potent at acidic pH.[8][9]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

Guanylin_Signaling_Pathway Guanylin Signaling Pathway in Intestinal Epithelial Cells cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Synthetic Guanylin Synthetic Guanylin GC-C_Receptor Guanylate Cyclase C (GC-C) Receptor Synthetic Guanylin->GC-C_Receptor Binds to cGMP cGMP GC-C_Receptor->cGMP Converts GTP to GTP GTP GTP->GC-C_Receptor PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates CFTR Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) PKGII->CFTR Phosphorylates and Activates Cl_Secretion Chloride and Water Secretion CFTR->Cl_Secretion

Caption: Guanylin signaling pathway in intestinal epithelial cells.

Experimental_Workflow Experimental Workflow for Bioactivity Assessment cluster_peptide Peptide Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Peptide_Synthesis Solid-Phase Peptide Synthesis Purification_QC Purification (HPLC) & QC (Mass Spec) Peptide_Synthesis->Purification_QC T84_Culture Culture T84 Cells Binding_Assay Receptor Binding Assay (Competitive displacement of 125I-STa) T84_Culture->Binding_Assay cGMP_Assay cGMP Accumulation Assay (ELISA/RIA) T84_Culture->cGMP_Assay Secretion_Assay Chloride Secretion Assay (Ussing Chamber) T84_Culture->Secretion_Assay Data_Analysis Calculate Ki, EC50, and Short-Circuit Current (Isc) Binding_Assay->Data_Analysis cGMP_Assay->Data_Analysis Secretion_Assay->Data_Analysis

Caption: Experimental workflow for guanylin bioactivity assessment.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Receptor Binding Assay

This assay determines the affinity of synthetic guanylin for the GC-C receptor by measuring its ability to compete with a radiolabeled ligand, typically 125I-labeled heat-stable enterotoxin (125I-STa).

  • Cell Culture: T84 human colon carcinoma cells are cultured to confluence in appropriate media.

  • Assay Procedure:

    • T84 cell monolayers are washed with a binding buffer.

    • Cells are incubated with a constant concentration of 125I-STa and varying concentrations of unlabeled synthetic guanylin.

    • After incubation, the cells are washed to remove unbound ligands.

    • The amount of bound radioactivity is quantified using a gamma counter.

  • Data Analysis: The data are used to generate a competition curve, from which the inhibitory constant (Ki) is calculated. These data often fit a two-site binding model, yielding Ki values for high and low-affinity binding sites.[6]

cGMP Accumulation Assay

This assay quantifies the intracellular production of cGMP in response to stimulation by synthetic guanylin.

  • Cell Culture: T84 cells are grown to confluence in multi-well plates.

  • Assay Procedure:

    • The cell culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine, IBMX) to prevent cGMP degradation.

    • Cells are stimulated with various concentrations of synthetic guanylin for a defined period.

    • The reaction is terminated, and the cells are lysed.

    • The concentration of cGMP in the cell lysates is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: A dose-response curve is generated to determine the EC50 value, which is the concentration of guanylin that produces 50% of the maximal cGMP response.

Chloride Secretion Assay (Ussing Chamber)

This functional assay measures the guanylin-induced secretion of chloride ions across a polarized monolayer of T84 cells.

  • Cell Culture: T84 cells are cultured on permeable filter supports to form a polarized monolayer.

  • Assay Procedure:

    • The filter support with the T84 cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral compartments.

    • The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) is continuously measured. The Isc is a direct measure of net ion transport.

    • Synthetic guanylin is added to the apical chamber, and the change in Isc is recorded.

  • Data Analysis: The magnitude of the increase in Isc reflects the rate of chloride secretion. Dose-response curves can be generated to determine the potency of guanylin in stimulating this physiological response.[6]

Conclusion

While direct, side-by-side comparisons of synthetic and mature native human guanylin are not prevalent in the literature due to the difficulty in isolating the active native peptide, the extensive body of research on synthetic human guanylin provides a robust characterization of its bioactivity. The consistency of findings across various experimental models, from receptor binding and second messenger production to cellular and in vivo physiological responses, validates the use of synthetic human guanylin as a reliable and essential tool for advancing our understanding of intestinal and renal physiology and for the development of novel therapeutics.

References

Cross-species comparison of guanylin peptide sequences

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Guanylin Peptide Sequences Across Species

This guide provides a detailed comparison of guanylin and uroguanylin peptide sequences from various vertebrate species. It is intended for researchers, scientists, and drug development professionals interested in the structure, function, and evolution of these important regulatory peptides. The information presented includes a comparative sequence analysis, detailed experimental protocols for peptide characterization, and a visualization of the primary signaling pathway.

Cross-Species Comparison of Guanylin and Uroguanylin

Guanylin and its analog, uroguanylin, are small, cysteine-rich peptides crucial for regulating ion and water transport in the intestinal and renal epithelia.[1][2] These peptides are the endogenous ligands for the guanylate cyclase C (GC-C) receptor.[3][4] The guanylin peptide family is ancient, with functional homologs found across mammals, birds, and fish, highlighting its evolutionary significance in maintaining water and electrolyte homeostasis.[5]

Below is a comparison of the mature peptide sequences for guanylin and uroguanylin across several species. The conserved cysteine residues, which form two essential disulfide bonds (Cys4-Cys12 and Cys7-Cys15 in human guanylin), are highlighted.[5][6]

Table 1: Amino Acid Sequences of Guanylin Peptides in Various Species

SpeciesPeptideSequenceLength (AA)
HumanGuanylinPGTC EIC AYAAC TGC 15
HumanUroguanylinNDDC ELC VNV AC T GC L16
RatGuanylinPNTC EIC AYAAC TGC 15
RatUroguanylinQEDC ELC INVAC TGC 15
PigUroguanylinHESC ELC VNV AC T GC L16
OpossumUroguanylinSDDC ELC INVAC TGC 15
EelUroguanylinNDPC ELC VNV AC T GC L16
Guinea PigUroguanylinQEDC ELC INVAC TGC 15

Note: Identical amino acids across different species are indicated in bold in the source material, though this table focuses on presenting the raw sequences for comparison.[5]

Experimental Protocols

The characterization and comparison of peptide sequences involve several key experimental techniques. These protocols provide a foundation for isolating, sequencing, and analyzing peptides like guanylin.

Peptide Identification and Sequencing

Modern peptide sequencing relies heavily on mass spectrometry, which offers high sensitivity and throughput.[7][8]

Objective: To determine the precise amino acid sequence of a purified peptide.

Methodology: Tandem Mass Spectrometry (MS/MS)

  • Sample Preparation: The peptide of interest (e.g., guanylin) is first purified from a biological sample (e.g., intestinal mucosa extract) using techniques like High-Performance Liquid Chromatography (HPLC).[9]

  • Ionization: The purified peptide solution is introduced into the mass spectrometer. Electrospray Ionization (ESI) is a common "soft" ionization technique that allows the peptide to be analyzed in its native state.[10]

  • First Mass Analysis (MS1): The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact peptide ions.

  • Fragmentation: Ions corresponding to the peptide of interest are selected and fragmented into smaller pieces, typically through collision-induced dissociation (CID).

  • Second Mass Analysis (MS2): The m/z ratios of the resulting fragment ions are measured.

  • Sequence Reconstruction: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions. This data is often processed by software that compares the experimental fragmentation pattern to theoretical patterns from protein sequence databases.[8][10]

An older, classical method is Edman Degradation , which sequentially removes amino acids from the N-terminus of the peptide for individual identification. While less common now, it remains valuable for its high accuracy in specific applications.[7][10]

Phylogenetic Analysis

Phylogenetic analysis helps to understand the evolutionary relationships between peptide sequences from different species.[11][12]

Objective: To construct a phylogenetic tree illustrating the evolutionary divergence of guanylin peptides.

Methodology: Maximum Likelihood (ML) Phylogeny

  • Sequence Acquisition: Obtain guanylin peptide sequences from various species, as shown in Table 1.

  • Multiple Sequence Alignment (MSA): Align the sequences using a program like Clustal Omega or MUSCLE. This step is critical for identifying conserved regions and homologous positions.

  • Phylogenetic Model Selection: Choose an appropriate model of amino acid substitution (e.g., JTT, WAG) that best fits the data. This can be determined using software like ProtTest.

  • Tree Building: Construct the phylogenetic tree using a maximum likelihood method, for instance with software like PhyML or RAxML.[12] The ML method evaluates various tree topologies and selects the one that has the highest probability of producing the observed sequence data.

  • Bootstrap Analysis: Assess the statistical confidence of the tree branches by performing a bootstrap analysis (e.g., 1000 replicates). The results indicate the robustness of the inferred evolutionary relationships.

Visualizations

Signaling Pathway of Guanylin Peptides

Guanylin peptides exert their physiological effects primarily through the GC-C receptor, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[3][5] This second messenger then triggers a cascade of downstream events.

Guanylin_Signaling_Pathway Guanylin Guanylin / Uroguanylin GC_C Guanylate Cyclase C (GC-C Receptor) Guanylin->GC_C Binds & Activates cGMP cGMP GC_C->cGMP Converts GTP GTP GTP->GC_C PKGII Protein Kinase G II (PKG II) cGMP->PKGII Activates CFTR CFTR (Anion Channel) PKGII->CFTR Phosphorylates & Activates NHE Na+/H+ Exchanger (NHE) PKGII->NHE Inhibits Secretion Cl- & HCO3- Secretion CFTR->Secretion Inhibition Na+ Absorption Inhibited NHE->Inhibition

Caption: Guanylin signaling pathway in an intestinal enterocyte.

Experimental Workflow for Peptide Analysis

The process of identifying and comparing peptide sequences follows a structured workflow, from initial sample collection to final data interpretation.

Peptide_Analysis_Workflow A 1. Sample Collection (e.g., Intestinal Tissue) B 2. Peptide Extraction & Purification (HPLC) A->B C 3. Sequence Identification (Tandem MS/MS) B->C D 4. Database Search & Sequence Assembly C->D E 5. Multi-Sequence Alignment (e.g., Clustal Omega) D->E F 6. Phylogenetic Analysis (e.g., PhyML) E->F G 7. Comparative Analysis & Data Interpretation F->G

Caption: General experimental workflow for peptide sequence analysis.

References

A Head-to-Head Comparison: Linaclotide, the Synthetic Analog, versus its Endogenous Counterpart, Human Guanylin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of linaclotide, a synthetic peptide, and its endogenous analog, human guanylin. Both molecules are agonists of the guanylate cyclase-C (GC-C) receptor, playing a crucial role in intestinal fluid homeostasis and motility. This document delves into their structural differences, comparative efficacy, and the experimental methodologies used to evaluate their function, offering valuable insights for research and drug development in gastroenterology.

At a Glance: Key Differences and Similarities

FeatureLinaclotideHuman Guanylin
Origin Synthetic 14-amino acid peptideEndogenous 15-amino acid peptide
Primary Function Therapeutic agent for constipation-predominant irritable bowel syndrome (IBS-C) and chronic idiopathic constipation (CIC)Regulation of intestinal fluid and electrolyte balance
Structure Three disulfide bonds, providing a more rigid and stable conformationTwo disulfide bonds, resulting in a more flexible structure
Receptor Binding High-affinity, pH-independent binding to GC-CpH-dependent binding to GC-C, with lower affinity at acidic pH
Potency Higher potency in stimulating cGMP productionLower potency compared to linaclotide
Clinical Use Orally administered therapeuticNot used as a therapeutic due to instability and lower potency

Structural Comparison: A Tale of Two Peptides

Linaclotide is a synthetic 14-amino acid peptide, structurally related to the endogenous human guanylin, which is a 15-amino acid peptide. The most significant structural distinction lies in the number of intramolecular disulfide bonds. Linaclotide possesses three disulfide bonds (Cys1-Cys6, Cys2-Cys10, and Cys5-Cys13), which lock the peptide into a more rigid and stable conformation. This structural feature is a deliberate design element, rendering linaclotide more resistant to degradation in the gastrointestinal tract.

In contrast, human guanylin contains two disulfide bonds. This difference in structure contributes to guanylin's lower intrinsic stability and its pH-dependent activity.

Mechanism of Action: A Shared Signaling Pathway

Both linaclotide and guanylin exert their effects by binding to and activating the guanylate cyclase-C (GC-C) receptor, a transmembrane protein located on the apical surface of intestinal epithelial cells. This activation triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

The elevation of intracellular cGMP initiates a downstream signaling cascade with two primary outcomes:

  • Increased Intestinal Fluid Secretion: cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, leading to the secretion of chloride and bicarbonate ions into the intestinal lumen. This influx of ions draws water into the intestines, increasing fluid content and softening stool.

  • Accelerated Intestinal Transit: The increased fluid and lubrication within the intestines facilitate faster movement of stool through the gastrointestinal tract.

Furthermore, extracellular cGMP, which is transported out of the epithelial cells, is believed to play a role in reducing visceral hypersensitivity by modulating the activity of colonic nociceptors (pain-sensing nerves), thereby alleviating abdominal pain associated with conditions like IBS-C.

GC_C_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_submucosa Submucosa Linaclotide Linaclotide / Guanylin GC_C GC-C Receptor Linaclotide->GC_C Binds & Activates cGMP_intra Intracellular cGMP GC_C->cGMP_intra Converts GTP GTP GTP->GC_C CFTR CFTR cGMP_intra->CFTR Activates Efflux cGMP Efflux cGMP_intra->Efflux Cl_HCO3 Cl- / HCO3- Secretion CFTR->Cl_HCO3 H2O Water Secretion Cl_HCO3->H2O Fluid_Transit Increased Fluid & Accelerated Transit H2O->Fluid_Transit cGMP_extra Extracellular cGMP Efflux->cGMP_extra Nociceptor Colonic Nociceptor cGMP_extra->Nociceptor Inhibits Pain_Reduction Reduced Pain Perception Nociceptor->Pain_Reduction

Caption: GC-C Signaling Pathway

Comparative Performance: A Quantitative Look

Experimental data consistently demonstrates the superior performance of linaclotide over human guanylin in terms of receptor binding and potency.

Receptor Binding Affinity

Binding affinity is a measure of how tightly a ligand binds to its receptor. It is often expressed as the inhibition constant (Ki) or the dissociation constant (Kd), where a lower value indicates a higher affinity.

LigandReceptorCell LineKi (nM)Reference
LinaclotideGuanylate Cyclase-CT84 (human colon carcinoma)1.23 - 1.64
Human GuanylinGuanylate Cyclase-CT84 (human colon carcinoma)Data not consistently reported alongside linaclotide under identical conditions

Linaclotide exhibits high-affinity binding to the GC-C receptor that is notably pH-independent. This is a critical advantage, as it allows the drug to maintain its activity throughout the varying pH environments of the gastrointestinal tract. In contrast, the binding of guanylin to GC-C is pH-dependent, with its affinity significantly reduced in more acidic conditions, which can be found in the proximal small intestine.

Potency in Stimulating cGMP Production

Potency refers to the concentration of a drug required to produce a specific effect. It is commonly measured as the half-maximal effective concentration (EC50), with a lower EC50 value indicating greater potency.

LigandCell LineEC50 for cGMP accumulation (nM)Reference
LinaclotideT84 (human colon carcinoma)99
Human GuanylinT84 (human colon carcinoma)Reported to be 8- to 10-fold less potent than linaclotide

Studies have shown that linaclotide is significantly more potent than guanylin in stimulating the production of intracellular cGMP in T84 human colon carcinoma cells. One report indicates that the concentration of linaclotide required to produce 50% of the maximal cGMP accumulation (EC50) is eight- to ten-fold lower than that of guanylin.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize and compare linaclotide and human guanylin.

GC-C Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity (Ki) of a ligand for the GC-C receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Cell_Culture Culture T84 cells Membrane_Prep Prepare cell membrane fractions Cell_Culture->Membrane_Prep Incubate Incubate membranes with: - Radiolabeled ligand (e.g., 125I-STa) - Varying concentrations of unlabeled  ligand (Linaclotide or Guanylin) Membrane_Prep->Incubate Filtration Separate bound from free ligand via vacuum filtration Incubate->Filtration Wash Wash filters to remove non-specific binding Filtration->Wash Counting Measure radioactivity of filters (gamma counter) Wash->Counting Analysis Plot binding curve and calculate IC50 and Ki values Counting->Analysis

Caption: GC-C Receptor Binding Assay Workflow

Detailed Steps:

  • Cell Culture and Membrane Preparation: T84 human colon carcinoma cells, which endogenously express the GC-C receptor, are cultured to confluence. The cells are then harvested, and crude membrane fractions are prepared through homogenization and centrifugation.

  • Competitive Binding Incubation: The cell membranes are incubated in a buffer solution containing a constant concentration of a radiolabeled ligand that binds to GC-C (e.g., 125I-labeled heat-stable enterotoxin, STa). Varying concentrations of the unlabeled "competitor" ligand (linaclotide or guanylin) are added to the incubation mixture.

  • Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using a gamma counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the unlabeled ligand. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is determined as the IC50. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Intracellular cGMP Accumulation Assay

This assay measures the ability of a ligand to stimulate the production of intracellular cGMP, providing a measure of its potency (EC50).

Detailed Steps:

  • Cell Culture: T84 cells are seeded in multi-well plates and grown to confluence.

  • Pre-incubation: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cGMP. The cells are pre-incubated for a short period.

  • Ligand Stimulation: The cells are then treated with varying concentrations of the test ligand (linaclotide or guanylin) for a defined period.

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cGMP.

  • cGMP Quantification: The concentration of cGMP in the cell lysates is measured using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

  • Data Analysis: The cGMP concentration is plotted against the ligand concentration, and the data is fitted to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

Linaclotide represents a successful example of rational drug design, building upon the physiological foundation of the endogenous guanylin peptide system. Its enhanced structural stability, pH-independent receptor binding, and superior potency translate into a more robust and reliable therapeutic effect compared to its natural counterpart. For researchers and drug development professionals, the comparative study of linaclotide and guanylin offers a compelling case study in optimizing peptide-based therapeutics for gastrointestinal disorders. The experimental protocols outlined provide a framework for the continued exploration and development of novel GC-C agonists with improved pharmacological profiles.

A Comparative Analysis of Human Guanylin Disulfide Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of peptide hormones is paramount. This guide provides a comprehensive comparative analysis of the disulfide isomers of human guanylin, a key regulator of intestinal fluid and electrolyte homeostasis. By examining their biological activity, receptor binding, and the experimental methodologies used for their characterization, this document aims to be an essential resource for those working on guanylate cyclase C (GC-C) agonists and related drug discovery programs.

Human guanylin is a 15-amino acid peptide containing four cysteine residues, which can form two disulfide bonds in three distinct topological arrangements. These isomers, while chemically similar, exhibit profoundly different biological activities. Only one isomer, with disulfide bridges between the first and third cysteine residues (Cys4-Cys12) and the second and fourth cysteine residues (Cys7-Cys15), is biologically active[1]. The other two isomers are considered biologically inactive[1]. This guide will delve into the available experimental data to compare these isomers.

Data Presentation: A Quantitative Comparison

The biological activity of guanylin isomers is primarily assessed by their ability to bind to and activate their receptor, guanylate cyclase C (GC-C), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). The following tables summarize the available quantitative data for the disulfide isomers of human guanylin.

Table 1: Disulfide Connectivity of Human Guanylin Isomers

IsomerDisulfide Bond ConnectivityBiological Activity
Isomer 1 (Active)Cys4-Cys12, Cys7-Cys15Active
Isomer 2 (Inactive)Cys4-Cys7, Cys12-Cys15Inactive
Isomer 3 (Inactive)Cys4-Cys15, Cys7-Cys12Inactive

Table 2: Comparative Biological Activity of Human Guanylin Disulfide Isomers

IsomerReceptor Binding Affinity (Ki)cGMP Stimulation (EC50)
Isomer 1 (Active) 19 ± 5 nM and 1.3 ± 0.5 µM[2][3]Data not explicitly available in comparative studies
Isomer 2 (Inactive) Not reported, considered inactive[1]No stimulation of cGMP production[4]
Isomer 3 (Inactive) Not reported, considered inactive[1]No stimulation of cGMP production[5]

Note: The two Ki values reported for the active isomer suggest the presence of two receptor subtypes or binding sites with different affinities on T84 cells.

Signaling Pathway and Experimental Workflows

To understand the functional differences between the isomers, it is crucial to visualize the signaling pathway they modulate and the experimental workflows used to characterize them.

Guanylin Signaling Pathway

The biologically active guanylin isomer binds to the extracellular domain of GC-C, an intestinal transmembrane receptor. This binding event triggers a conformational change in the receptor, activating its intracellular guanylate cyclase domain. This domain then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent increase in intracellular cGMP concentration activates protein kinase G II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, leading to chloride and bicarbonate secretion into the intestinal lumen.

Guanylin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Guanylin Active Guanylin Isomer GC_C Guanylate Cyclase C (GC-C) Receptor Guanylin->GC_C Binds GTP GTP cGMP cGMP GTP->cGMP Catalyzes conversion PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates CFTR_inactive CFTR (inactive) PKGII->CFTR_inactive Phosphorylates CFTR_active CFTR (active) (Cl- Secretion) CFTR_inactive->CFTR_active Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_activity Biological Activity Assays SPPS Solid-Phase Peptide Synthesis of linear guanylin Cleavage Cleavage from Resin SPPS->Cleavage Oxidation Oxidative Folding & Disulfide Bond Formation Cleavage->Oxidation HPLC RP-HPLC Purification of Isomers Oxidation->HPLC MassSpec Mass Spectrometry (Confirmation of Mass) HPLC->MassSpec NMR NMR Spectroscopy (Structural Analysis) HPLC->NMR BindingAssay Receptor Binding Assay (T84 cell membranes) HPLC->BindingAssay cGMPAssay cGMP Measurement (T84 cells) HPLC->cGMPAssay

References

A Comparative Guide to the Receptor Kinetics of Human Guanylin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the receptor binding kinetics of human guanylin and its analogs to the guanylate cyclase C (GC-C) receptor. Experimental data, detailed protocols, and an overview of the associated signaling pathway are presented to facilitate research and drug development efforts targeting this important physiological system.

Introduction to Guanylin and its Receptor

Guanylin, a 15-amino acid peptide primarily secreted by goblet cells in the colon, plays a crucial role in regulating intestinal fluid and electrolyte balance. It acts as an agonist for the guanylate cyclase C (GC-C) receptor, a transmembrane protein expressed on the apical surface of intestinal epithelial cells. Activation of GC-C by guanylin and its analogs, such as uroguanylin and the bacterial heat-stable enterotoxin (STa), leads to an increase in intracellular cyclic guanosine monophosphate (cGMP). This second messenger initiates a signaling cascade that ultimately results in the secretion of chloride and bicarbonate ions and the inhibition of sodium absorption, leading to fluid secretion into the intestinal lumen.

Guanylin Signaling Pathway

The binding of guanylin or its analogs to the extracellular domain of GC-C induces a conformational change in the receptor, activating its intracellular guanylate cyclase domain. This domain catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The elevated intracellular cGMP levels then activate cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, leading to chloride secretion. Additionally, cGMP can inhibit phosphodiesterase 3 (PDE3), resulting in increased cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA), which further enhances CFTR activity.

Guanylin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Guanylin Guanylin / Uroguanylin / STa GC_C Guanylate Cyclase C (GC-C) Receptor Guanylin->GC_C Binding cGMP cGMP GC_C->cGMP Activation GTP GTP GTP->cGMP Conversion PKGII PKGII cGMP->PKGII Activation PDE3 PDE3 cGMP->PDE3 Inhibition CFTR CFTR Channel PKGII->CFTR Phosphorylation (Activation) cAMP cAMP PDE3->cAMP Degradation PKA PKA cAMP->PKA Activation PKA->CFTR Phosphorylation (Activation) Ion_Secretion Cl- and HCO3- Secretion CFTR->Ion_Secretion

Caption: The guanylin signaling pathway in intestinal epithelial cells.

Comparison of Receptor Binding Kinetics

The binding of human guanylin and its analogs to the GC-C receptor is typically characterized by determining the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). While Scatchard analysis has historically been used for this purpose, modern approaches favor non-linear regression analysis of saturation binding data for more accurate and reliable results. Scatchard plots can distort experimental error and are less robust in handling non-ideal binding behavior.

The following table summarizes the binding affinities of human guanylin, uroguanylin, and the heat-stable enterotoxin (STa) peptide to the human GC-C receptor.

LigandDissociation Constant (Kd)Maximum Binding Sites (Bmax)Method of AnalysisCell Type/System
Human Guanylin ~10 nM[1]Data not readily available for human cells.Typically determined by saturation binding assays with non-linear regression.Human intestinal cell lines (e.g., T84, Caco-2)
Human Uroguanylin ~1 nM[1]Data not readily available for human cells.Typically determined by saturation binding assays with non-linear regression.Human intestinal cell lines (e.g., T84, Caco-2)
Heat-Stable Enterotoxin (STa) ~0.1 nM[1]~47,520 sites/cell (in rat intestinal cells)[2]Scatchard analysis and non-linear regression of saturation binding data.Rat intestinal epithelial cells; Human intestinal cell lines

Experimental Protocols

Radioligand Binding Assay for Guanylin Receptor Kinetics

This protocol describes a filtration-based radioligand binding assay to determine the Kd and Bmax for a ligand binding to the GC-C receptor expressed on intestinal epithelial cells (e.g., T84 cells).

Materials:

  • T84 human colon carcinoma cells

  • Binding Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, 0.1% Bovine Serum Albumin (BSA)

  • Radioligand: 125I-labeled heat-stable enterotoxin (125I-STa) as a high-affinity radioligand for GC-C.

  • Unlabeled Ligands: Human guanylin, human uroguanylin, and unlabeled STa for competition assays.

  • Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture T84 cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in the binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Saturation Binding Assay:

    • Set up a series of assay tubes.

    • To each tube, add a fixed amount of membrane protein (e.g., 50 µg).

    • Add increasing concentrations of 125I-STa (e.g., 0.01 to 10 nM).

    • For determining non-specific binding, add a high concentration of unlabeled STa (e.g., 1 µM) to a parallel set of tubes.

    • Incubate the tubes at room temperature for 60 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in binding buffer.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Plot specific binding as a function of the free radioligand concentration.

    • Analyze the data using non-linear regression with a one-site binding model to determine the Kd and Bmax.

Radioligand_Binding_Assay_Workflow Start Start: Prepare Cell Membranes Incubate Incubate Membranes with Radioligand (e.g., 125I-STa) and Unlabeled Ligands Start->Incubate Filter Rapid Filtration (Separates Bound from Free Ligand) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: Non-linear Regression (Determine Kd and Bmax) Count->Analyze End End: Receptor Kinetic Parameters Analyze->End

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Human Guanylin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of bioactive peptides like human Guanylin are paramount to ensuring laboratory safety and environmental protection. As a biologically active peptide, Guanylin requires strict adherence to disposal protocols to prevent unintended environmental release and ensure regulatory compliance. This document provides a comprehensive guide to the safe disposal of human Guanylin.

Immediate Safety and Handling Precautions

Before disposal, it is crucial to handle Guanylin with appropriate personal protective equipment (PPE). The toxicological properties of many research peptides are not fully characterized, thus necessitating a cautious approach.

Personal Protective Equipment (PPE) for Handling Guanylin
Eye Protection
Hand Protection
Body Protection

Step-by-Step Disposal Procedures for Human Guanylin

The following procedures are based on general best practices for the disposal of bioactive peptides. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with local, state, and federal regulations.

1. Risk Assessment: Before beginning any disposal process, conduct a thorough risk assessment. Consider the concentration of the Guanylin solution, the solvents used, and the potential for aerosol formation. All peptides should be treated as "Research Use Only" (RUO) materials with appropriate containment measures.[1]

2. Segregation of Waste: Properly segregate waste containing Guanylin. Do not mix it with general laboratory trash.

  • Solid Waste: This includes unused lyophilized powder, contaminated vials, and PPE. Place these items in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: Unused Guanylin solutions and contaminated solvents should be collected in a dedicated, leak-proof container. Label the container clearly with "Hazardous Waste," the name of the peptide (Guanylin, human), and any solvents present.[2] Never pour peptide solutions down the drain.[1]

3. Inactivation (When Feasible and Permitted): Specific inactivation protocols for Guanylin are not readily available in public resources. However, general methods for peptide inactivation can be considered, though they may not be 100% effective and should be approved by your EHS department. Potential methods include:

  • Chemical Degradation: Treatment with strong acids, bases, or oxidizing agents (e.g., 10% bleach solution followed by neutralization) can hydrolyze the peptide bonds. The effectiveness of this method for Guanylin would need to be validated.

  • Autoclaving: While autoclaving can denature peptides through heat, it may not completely destroy their biological activity.

Given the lack of specific data, chemical inactivation should be approached with caution and only after consulting with safety professionals.

4. Final Disposal: The most reliable and recommended method for the final disposal of bioactive peptides is through a licensed hazardous waste disposal company.

  • Incineration: High-temperature incineration is the preferred method as it ensures the complete destruction of the peptide.[3]

  • Licensed Waste Hauler: Arrange for the collection of your segregated and labeled Guanylin waste by your institution's designated hazardous waste hauler.

5. Documentation: Maintain detailed records of the disposal process, including the date, quantity of Guanylin disposed of, and the disposal method used. This documentation is crucial for regulatory compliance.

Logical Workflow for Guanylin Disposal

The following diagram illustrates the decision-making process for the proper disposal of human Guanylin.

G start Start: Guanylin Waste Generated risk_assessment Conduct Risk Assessment (Concentration, Solvent, Quantity) start->risk_assessment segregate_waste Segregate Waste (Solid vs. Liquid) risk_assessment->segregate_waste solid_waste Solid Waste (Vials, PPE, Powder) segregate_waste->solid_waste liquid_waste Liquid Waste (Solutions, Solvents) segregate_waste->liquid_waste package_solid Package in Labeled Chemical Waste Container solid_waste->package_solid package_liquid Collect in Labeled Hazardous Waste Container liquid_waste->package_liquid consult_ehs Consult Institutional EHS for Approved Procedures package_solid->consult_ehs package_liquid->consult_ehs inactivation_approved Inactivation Approved? consult_ehs->inactivation_approved Guidance Provided inactivation_protocol Follow Approved Inactivation Protocol inactivation_approved->inactivation_protocol Yes disposal_service Arrange for Pickup by Licensed Disposal Service inactivation_approved->disposal_service No inactivation_protocol->disposal_service incineration High-Temperature Incineration disposal_service->incineration end End: Disposal Complete & Documented incineration->end

Guanylin Disposal Decision Workflow

Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific safety protocols and consult with your EHS department for guidance on the proper disposal of chemical and biological waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Human Guanylin

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, storage, and disposal of human Guanylin are critical for ensuring researcher safety and maintaining the integrity of scientific data. This guide provides drug development professionals, researchers, and scientists with immediate and essential safety and logistical information, including detailed operational and disposal plans for this potent bioactive peptide.

Human Guanylin is an endogenous peptide that plays a crucial role in regulating intestinal fluid and electrolyte balance by activating guanylyl cyclase-C (GC-C).[1][2][3] Due to its biological activity, stringent safety measures are necessary to prevent unintended exposure and ensure accurate experimental outcomes.

Immediate Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for Guanylin (human) is not consistently available, general safety protocols for handling bioactive peptides should be strictly followed.[4] All peptides should be treated as potentially hazardous, and a thorough risk assessment should be conducted before beginning any experimental work.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling Guanylin in both lyophilized and reconstituted forms:

PPE CategoryRecommendationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from accidental splashes of the peptide solution.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the peptide.
Body Protection A clean, buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required for small quantities. A dust mask may be used when handling large quantities of lyophilized powder to avoid inhalation.Minimizes the risk of inhaling the peptide, which could have unknown systemic effects.
Engineering Controls

Work should be conducted in a well-ventilated laboratory. For procedures that may generate aerosols or dust, such as weighing the lyophilized powder or sonication, a chemical fume hood is recommended.

Quantitative Data Summary

The following table summarizes key quantitative data for human Guanylin:

PropertyValueReference(s)
Molecular Weight 1458.68 g/mol [4]
Molecular Formula C₅₈H₈₇N₁₅O₂₁S₄[4]
Amino Acid Sequence PGTCEICAYAACTGC (Disulfide bridges: C4-C12, C7-C15)[4]
Solubility Soluble to 1 mg/mL in sterile water.
Storage (Lyophilized) Store at -20°C.
Storage (Reconstituted) Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Short-term storage (up to one week) at 2-8°C is possible. For longer-term storage, -20°C is recommended for up to 1 month, and -80°C for up to 6 months.[4]

Experimental Protocols

Reconstitution of Lyophilized Guanylin

Proper reconstitution is crucial for maintaining the biological activity of Guanylin. The following is a step-by-step protocol for reconstituting lyophilized human Guanylin:

  • Equilibration: Before opening, allow the vial of lyophilized Guanylin to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening.[5]

  • Aseptic Technique: Perform the reconstitution procedure in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.[6]

  • Solvent Selection: Use sterile, high-purity water as the solvent.

  • Calculation: Determine the volume of sterile water required to achieve the desired concentration. For example, to create a 1 mg/mL stock solution from a 1 mg vial, add 1 mL of sterile water.

  • Dissolution:

    • Carefully remove the cap from the vial.

    • Using a sterile pipette, slowly add the calculated volume of sterile water to the side of the vial, avoiding direct contact with the lyophilized powder.

    • Gently swirl the vial to dissolve the peptide.[7] Avoid vigorous shaking or vortexing, as this can cause aggregation and degradation of the peptide.[7]

    • If the peptide does not dissolve completely, gentle sonication in an ice bath for short periods may be used.

  • Verification: Visually inspect the solution to ensure it is clear and free of particulates.[6]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted Guanylin into single-use sterile tubes.[4] Label each aliquot clearly with the peptide name, concentration, and date of reconstitution. Store the aliquots at -20°C or -80°C.[4]

Guanylin Signaling Pathway

Guanylin exerts its physiological effects by binding to and activating the guanylate cyclase C (GC-C) receptor on the apical membrane of intestinal epithelial cells.[2][3] This initiates a signaling cascade that ultimately regulates ion and water transport.

Guanylin_Signaling_Pathway Guanylin Signaling Pathway in Intestinal Epithelial Cells cluster_conversion Guanylin Guanylin GCC Guanylate Cyclase C (GC-C) Receptor Guanylin->GCC Binds and Activates GTP GTP GCC->GTP Catalyzes cGMP cGMP GTP->cGMP Conversion PKGII Protein Kinase G II (PKG II) cGMP->PKGII Activates CFTR Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) PKGII->CFTR Phosphorylates and Activates Ion_Transport Increased Cl- and HCO3- Secretion Decreased Na+ Absorption CFTR->Ion_Transport Mediates Water_Secretion Water Secretion into Lumen Ion_Transport->Water_Secretion Leads to

Caption: The binding of Guanylin to its receptor, GC-C, triggers the conversion of GTP to cGMP, which in turn activates PKG II. This leads to the phosphorylation and activation of the CFTR channel, resulting in increased ion and water secretion into the intestinal lumen.

Operational and Disposal Plans

A clear plan for the use and disposal of Guanylin is essential for laboratory safety and environmental responsibility.

Spill Response

In the event of a spill, follow these steps:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE , including double gloves, a lab coat, and eye protection.

  • For liquid spills: Cover the spill with absorbent material.

  • For solid spills: Carefully sweep the material to avoid creating dust and place it into a designated chemical waste container.[8]

  • Decontaminate the area with a suitable laboratory disinfectant, followed by a thorough cleaning with soap and water.

  • Dispose of all contaminated materials as chemical waste according to your institution's guidelines.

Waste Disposal

Due to its biological activity, Guanylin waste should not be disposed of in standard laboratory drains or regular trash.[8] All materials that have come into contact with Guanylin, including unused solutions, contaminated labware, and PPE, must be treated as chemical waste.

Step-by-Step Disposal Procedure:

  • Segregation: Collect all Guanylin waste in a dedicated, clearly labeled, and leak-proof container.[9] Do not mix with other waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Chemical Waste" and the full chemical name "Guanylin (human)".

  • Storage: Store the sealed waste container in a designated and secure area, away from incompatible materials, until collection.

  • Institutional Guidelines: Follow your institution's specific procedures for the collection and disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.[8]

By adhering to these safety protocols and operational plans, researchers can handle human Guanylin with confidence, ensuring a safe laboratory environment and the integrity of their valuable research.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.